molecular formula C15H20Br4O9 B039251 Tetrabromophthalate diol CAS No. 77098-07-8

Tetrabromophthalate diol

Cat. No.: B039251
CAS No.: 77098-07-8
M. Wt: 663.9 g/mol
InChI Key: IMZKJXAYYSFTTK-UHFFFAOYSA-N
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Description

Tetrabromophthalate diol is a high-value, reactive brominated intermediate specifically engineered for the development of advanced flame-retardant polymers. Its primary research application lies in serving as a key monomer in the synthesis of polyurethanes, polyesters, and epoxy resins, where it becomes covalently bonded into the polymer backbone. This incorporation provides exceptional fire resistance by acting through a gas-phase radical quenching mechanism; upon exposure to heat, the compound releases bromine radicals that effectively scavenge high-energy H• and HO• radicals in the flame, suppressing the combustion process. Researchers utilize this compound to enhance the fire safety of materials such as rigid foams, coatings, and electronic encapsulants without relying on additive flame retardants that can migrate and leach out. The presence of the two hydroxyl groups ensures excellent compatibility and reactivity with isocyanates and carboxylic acids, facilitating the creation of polymers with tailored mechanical properties and high thermal stability. This makes it an indispensable tool for materials scientists focused on creating next-generation, high-performance, and durable flame-retardant materials.

Properties

IUPAC Name

2-(2-hydroxyethoxy)ethanol;propane-1,2-diol;3,4,5,6-tetrabromophthalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H2Br4O4.C4H10O3.C3H8O2/c9-3-1(7(13)14)2(8(15)16)4(10)6(12)5(3)11;5-1-3-7-4-2-6;1-3(5)2-4/h(H,13,14)(H,15,16);5-6H,1-4H2;3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZKJXAYYSFTTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)O.C(COCCO)O.C1(=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20Br4O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

663.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol
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CAS No.

77098-07-8
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol
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Record name 1,2-Benzenedicarboxylic acid, 3,4,5,6-tetrabromo-, mixed esters with diethylene glycol and propylene glycol
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Record name Reaction products of tetrabromophthalic anhydride with 2,2'-oxydiethanol and methyloxirane
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Foundational & Exploratory

Advanced Synthesis and Characterization of Tetrabromophthalate Diol

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Chemical Engineers and Research Scientists

Executive Summary

Tetrabromophthalate diol (TBPD), commercially recognized as PHT4-Diol™, is a critical reactive flame retardant (RFR) used primarily in rigid polyurethane (PU) foams and elastomers. Unlike additive flame retardants which can leach out, TBPD chemically integrates into the polymer backbone via its hydroxyl functionality, ensuring permanent fire resistance.

For researchers and drug development professionals, the synthesis of TBPD represents a masterclass in halogenated aromatic functionalization and alkoxylation control . The protocols described herein are not merely industrial recipes; they are precision workflows applicable to the synthesis of high-density halogenated scaffolds often found in radiopaque agents and specific medicinal linkers.

Part 1: Chemical Basis & Reaction Engineering

The synthesis of TBPD is a two-stage esterification and etherification process. It exploits the high reactivity of the anhydride ring in Tetrabromophthalic Anhydride (TBPA) to form a half-ester, followed by capping the free carboxylic acid with Propylene Oxide (PO) to generate the final diol.

The Reaction Mechanism[1][2][3]
  • Ring Opening (Step A): TBPA reacts with Diethylene Glycol (DEG) to open the anhydride ring, forming a mono-ester with a free carboxylic acid group.

  • Alkoxylation (Step B): The free acid group is highly undesirable in PU chemistry as it neutralizes amine catalysts. Propylene Oxide is introduced to esterify this acid group, forming a hydroxy-propyl ester.

Criticality of Acid Number: The reaction must proceed until the Acid Number (AN) is < 2.0 mg KOH/g. Residual acidity will deactivate the tertiary amine catalysts used in the downstream polyurethane foaming process, leading to foam collapse.

Visualization: Reaction Pathway

The following diagram illustrates the molecular transformation from the anhydride precursor to the final mixed-ester diol.

ReactionMechanism cluster_0 Step 1: Esterification cluster_1 Step 2: Acid Capping TBPA Tetrabromophthalic Anhydride (TBPA) HalfEster Intermediate Half-Ester TBPA->HalfEster Ring Opening (120°C, cat. KOH) DEG Diethylene Glycol (DEG) DEG->HalfEster TBPD Tetrabromophthalate Diol (Product) HalfEster->TBPD Alkoxylation (PO Addition, 100°C) PO Propylene Oxide (PO) PO->TBPD

Figure 1: Step-wise conversion of TBPA to this compound via ring-opening and alkoxylation.

Part 2: Synthesis Protocol (Laboratory Scale)

Safety Warning: TBPA is a sensitizer. Propylene Oxide is a volatile carcinogen and extremely flammable. All operations must be conducted in a fume hood with appropriate PPE (respirator, butyl rubber gloves).

Reagents & Materials
  • Tetrabromophthalic Anhydride (TBPA): 464 g (1.0 mol)

  • Diethylene Glycol (DEG): 159 g (1.5 mol) – Excess used to adjust viscosity.

  • Propylene Oxide (PO): ~120 g (2.0+ mol) – Excess required for complete acid capping.

  • Catalyst: Potassium Hydroxide (KOH), 0.5 g dissolved in minimal glycol.

  • Solvent: None (Neat process preferred for purity).

Step-by-Step Methodology

1. Inerting and Initial Slurry (T = 0:00)

  • Equip a 1L 4-neck round-bottom flask with a mechanical stirrer, reflux condenser (cooled to -10°C), temperature probe, and a pressure-equalizing addition funnel.

  • Charge DEG and KOH catalyst into the flask.

  • Begin stirring and heat to 80°C .

  • Slowly add solid TBPA. The mixture will form a thick, white slurry.

2. Formation of Half-Ester (T = 1:00)

  • Increase temperature to 120°C .

  • Maintain for 1–2 hours. The slurry will clarify as the anhydride reacts and dissolves.

  • Checkpoint: Take a small aliquot. It should be soluble in acetone.[4][5] If turbid, unreacted TBPA remains.

3. Alkoxylation with Propylene Oxide (T = 3:00)

  • Cool the reaction mass to 90–100°C. (Crucial: PO boils at 34°C; high temp causes dangerous pressure buildup).

  • Begin dropwise addition of Propylene Oxide via the addition funnel.

  • Observation: This step is exothermic. Control addition rate to maintain temperature < 110°C.

  • Reflux is expected. Ensure the condenser is trapping PO vapors.

4. Cooking and Stripping (T = 6:00)

  • Once PO addition is complete, hold at 110°C for 2 hours to ensure reaction of the carboxylic acid.

  • Vacuum Stripping: Apply vacuum (gradually down to 20 mmHg) while maintaining 110°C. This removes unreacted PO and trace water.

  • End Point: The product is a viscous, amber liquid.[6]

Part 3: Characterization & Quality Control

The utility of TBPD in drug development or industrial application relies on strict adherence to specifications.

Key Performance Indicators (KPIs)
PropertySpecification RangeMethodRelevance
Hydroxyl Number 200 – 235 mg KOH/gASTM D4274Determines stoichiometry for PU reaction.
Acid Number < 2.0 mg KOH/g ASTM D4662High acid kills amine catalysts.
Viscosity 80,000 – 120,000 cPsBrookfield @ 25°CHandling difficulty; often requires heating.
Bromine Content ~46% (w/w)XRF / Bomb DigestionDirectly correlates to fire retardancy.
Water Content < 0.1%Karl FischerWater reacts with isocyanates to form CO2 (gas bubbles).
Analytical Deep Dive: The Acid Number Trap

In standard polyester synthesis, acid number is reduced by driving off water. In TBPD synthesis, no water is produced during the PO addition step. Therefore, the Acid Number is a direct measure of conversion efficiency.

  • Protocol: Dissolve 5g sample in acetone/toluene. Titrate with 0.1N KOH in methanol using phenolphthalein indicator.

  • Troubleshooting: If Acid # > 2.0, re-charge 5% excess PO and cook for an additional hour.

Part 4: Process Workflow Visualization

The following diagram details the unit operations required for the synthesis, emphasizing the critical control points (CCPs).

ProcessFlow Start Raw Material Charge (DEG + KOH + TBPA) Heat Esterification Reactor (120°C, 2 hrs) Start->Heat Ring Opening Cool Cooling Stage (Target: 90°C) Heat->Cool Prep for PO PO_Add PO Addition (Exothermic) (Reflux Condenser Active) Cool->PO_Add Slow Addition Digest Digestion/Cooking (110°C, 2 hrs) PO_Add->Digest Complete Reaction Strip Vacuum Stripping (Remove Volatiles) Digest->Strip QC QC Analysis (Acid # < 2.0) Strip->QC QC->PO_Add If Acid # > 2.0

Figure 2: Industrial process workflow for TBPD synthesis highlighting the feedback loop for Acid Number control.

Part 5: References
  • Lanxess Solutions US Inc. (2017). PHT4-Diol™ Technical Data Sheet. Retrieved from

  • SpecialChem. (2023). PHT4-DIOL™ Product Properties and Applications. Retrieved from

  • Favstritsky, N. A., et al. (1994). Process for producing tetrabromophthalic diester compositions. U.S. Patent No.[7] 5,332,859. Washington, DC: U.S. Patent and Trademark Office. Retrieved from

  • ASTM International. (2021). ASTM D4274-21 Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols. Retrieved from

  • ChemicalBook. (2024). Tetrabromophthalic anhydride Synthesis and Chemical Properties. Retrieved from

Sources

Molecular Structure and Formula of Tetrabromophthalate Diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrabromophthalate Diol (TBPD) , widely recognized by trade names such as PHT4-Diol™ or RB-79 , represents a critical class of reactive flame retardants (RFRs) .[1] Unlike additive retardants that merely physically mix with the polymer matrix, TBPD chemically integrates into the polymer backbone via its dual hydroxyl functionality. This covalent bonding eliminates migration, reduces volatility, and maintains the mechanical integrity of the host polymer, specifically in Rigid Polyurethane (PU) Foams and elastomers.

This guide dissects the molecular architecture, synthesis pathways, and physicochemical mechanisms that define TBPD’s efficacy in high-performance insulation and structural materials.

Molecular Architecture & Chemical Identity[2]

Core Structural Components

The efficacy of TBPD stems from its hybrid structure, combining a highly stable halogenated aromatic core with flexible aliphatic hydroxyl tails.

  • Aromatic Core (Flame Inhibition): The central moiety is a 3,4,5,6-tetrabromophthalate ring. The four bromine atoms attached to the benzene ring provide a high halogen content (~46% w/w), which is the reservoir for the flame-retarding radicals. The aromatic bond strength ensures thermal stability during the exothermic curing of polyurethanes.

  • Ester Linkages (Stability): Two ester groups connect the aromatic core to the pendant chains. These linkages are derived from the ring-opening of tetrabromophthalic anhydride (TBPA).

  • Hydroxyl Functionality (Reactivity): The molecule terminates in two hydroxyl (-OH) groups.[2] These are typically mixed:

    • One arm is derived from Diethylene Glycol (DEG) : 2-(2-hydroxyethoxy)ethyl group.

    • The other arm is derived from Propylene Oxide (PO) : 2-hydroxypropyl group.

    • Note: Commercial grades are often mixtures where the specific glycol/epoxide ratios are optimized to control viscosity and compatibility.

Chemical Formula and Identifiers
  • IUPAC Name: 2-(2-hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate (Idealized mixed ester)

  • CAS Number: 77098-07-8 (Specific to the diol mixture)[1][3][][5][6][7]

  • Precursor CAS: 632-79-1 (Tetrabromophthalic Anhydride - TBPA)[6]

  • Molecular Formula:

    
     (Idealized)[2][5]
    
  • Molecular Weight: ~627.9 g/mol

Structural Visualization

The following diagram illustrates the logical connectivity of the TBPD molecule, highlighting the distinction between the rigid fire-retardant core and the flexible reactive tails.

TBPD_Structure cluster_0 Reactive Tails (Polyol Compatibility) Core Tetrabromobenzene Ring (High Thermal Stability) Ester1 Ester Linkage (C=O) Core->Ester1 Ester2 Ester Linkage (C=O) Core->Ester2 Chain1 Diethylene Glycol Chain (Flexible Spacer) Ester1->Chain1 Chain2 Propylene Glycol Chain (Solubility Enhancer) Ester2->Chain2 OH1 Primary Hydroxyl (-OH) (High Reactivity) Chain1->OH1 OH2 Secondary Hydroxyl (-OH) (Controlled Reactivity) Chain2->OH2

Figure 1: Logical connectivity of this compound, showing the rigid brominated core flanked by reactive hydroxyl tails.

Synthesis & Manufacturing Protocol

The industrial synthesis of TBPD is a controlled esterification and alkoxylation process. It is designed to convert the solid, insoluble TBPA into a liquid, soluble diol compatible with polyol blends.

Reaction Pathway

The synthesis typically proceeds in a one-pot, two-step sequence:

  • Ring Opening: Tetrabromophthalic Anhydride (TBPA) reacts with Diethylene Glycol (DEG). The anhydride ring opens to form a mono-ester with a free carboxylic acid group.

  • Alkoxylation: Propylene Oxide (PO) is introduced. The epoxide ring reacts with the free carboxylic acid to form the second ester linkage and generate the second hydroxyl group.

Synthesis Workflow Diagram

Synthesis_Pathway TBPA Reactant A: Tetrabromophthalic Anhydride (Solid, High Br) Step1 Step 1: Ring Opening (100-120°C, Catalyst) TBPA->Step1 DEG Reactant B: Diethylene Glycol (Solvent/Reactant) DEG->Step1 PO Reactant C: Propylene Oxide (Alkoxylating Agent) Step2 Step 2: Alkoxylation (Exothermic Addition of PO) PO->Step2 Intermediate Intermediate: Half-Ester Acid Step1->Intermediate Intermediate->Step2 Product Final Product: This compound (Viscous Amber Liquid) Step2->Product

Figure 2: Industrial synthesis pathway converting solid TBPA into liquid reactive diol via ring-opening esterification.

Physicochemical Profile

For formulation scientists, the physical properties of TBPD dictate its processing behavior. It is characterized as a viscous liquid, which requires careful handling (often heating) to ensure proper mixing with isocyanates.

Table 1: Critical Physicochemical Properties[2]
PropertyTypical ValueUnitSignificance in Formulation
Appearance Amber, viscous liquid-Indicates purity; darker color may suggest oxidation.
Bromine Content 45.0 – 47.0% wtDirectly correlates to Flame Retardant (FR) efficiency.
Viscosity (25°C) 80,000 – 120,000cPHigh viscosity requires heating (to ~50°C) for pumping/metering.
Hydroxyl Number 200 – 235mg KOH/gCritical for stoichiometric calculation of Isocyanate Index.
Acid Number < 0.5mg KOH/gLow acidity prevents catalyst deactivation in PU systems.
Water Content < 0.1% wtEssential to prevent unwanted urea formation/blowing.
Specific Gravity ~1.80g/cm³High density due to bromine; affects formulation weight.

Technical Insight: The high viscosity is a result of strong hydrogen bonding between the hydroxyl groups and the dipole-dipole interactions of the brominated ring. Commercial grades (e.g., PHT4-Diol LV) may include viscosity modifiers or slightly different glycol ratios to improve flow at room temperature.

Mechanism of Action: Reactive Flame Retardancy[2][6][8][9][10]

TBPD functions primarily through the Gas Phase Mechanism , with a secondary contribution from the Solid Phase (Char Formation) .

The Radical Trap (Gas Phase)

When the polyurethane foam is exposed to fire, the temperature rises, causing the covalent bonds to scission.

  • Decomposition: The TBPD moiety degrades, releasing Hydrogen Bromide (HBr).

  • Radical Scavenging: The combustion of hydrocarbons is sustained by high-energy radicals (

    
     and 
    
    
    
    ).
  • Neutralization: HBr reacts with these radicals:

  • Cycle Regeneration: The less reactive bromine radical (

    
    ) reacts with fuel (
    
    
    
    ) to regenerate HBr (
    
    
    ), creating a catalytic cycle that slows the burn rate.
Mechanism Diagram

FR_Mechanism Fire Heat / Ignition Source Polymer TBPD-Containing Polymer Fire->Polymer Thermal Degradation Radicals Combustion Radicals (H•, OH•) Fire->Radicals Chain Branching HBr HBr Release (Gas Phase) Polymer->HBr Trap Radical Scavenging (HBr + OH• -> H2O + Br•) HBr->Trap Radicals->Trap Trap->HBr Regeneration Cycle Extinction Flame Extinction (Energy Removal) Trap->Extinction Reduced Heat Release

Figure 3: The catalytic radical scavenging cycle of brominated flame retardants in the gas phase.

Applications in Drug Development & Material Science

While primarily a material science additive, the chemistry of TBPD is relevant to drug delivery systems and biomedical devices requiring fire-safe polymers.

Rigid Polyurethane Foams (Class I & II)

TBPD is the industry standard for rigid PU foams used in construction insulation and refrigeration.

  • Protocol: It is premixed with the polyol component (B-side).

  • Dosage: Typically 5% to 15% by weight, depending on the required fire rating (e.g., DIN 4102 B2, ASTM E84).

  • Advantage: Because it reacts with the isocyanate (A-side), it becomes part of the hard segment of the polymer. This prevents the "plasticizing effect" common with non-reactive additives (like TCPP), maintaining the foam's compressive strength and dimensional stability.

Elastomers and Coatings

In CASE (Coatings, Adhesives, Sealants, Elastomers) applications, TBPD provides flame retardancy without compromising the transparency or flexibility of the matrix. Its aliphatic hydroxyls ensure compatibility with polyester and polyether polyols.

References

  • Lanxess Solutions US Inc. (2017). Product Safety Assessment: PHT4™ and PHT4-Diol™. Lanxess. [Link]

  • Oceanchem Group. (n.d.).[8] this compound 77098-07-8 or 20566-35-2.[1][7] Oceanchem Group.[8] [Link]

Sources

An In-depth Technical Guide to Tetrabromophthalate Diol Precursors and Synthesis Pathways

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of tetrabromophthalate diols, focusing on their critical precursors and the intricacies of their synthesis. It is intended for researchers, chemists, and professionals in the fields of polymer science and drug development who require a deep, practical understanding of these important reactive flame retardants.

Foreword: The "Why" Behind the Synthesis

In the domain of polymer science, achieving superior flame retardancy without compromising the material's intrinsic properties is a significant challenge. Tetrabromophthalate diols have emerged as a important solution, particularly as reactive flame retardants.[1] Unlike additive flame retardants, which are physically mixed into a polymer and can leach out over time, reactive retardants like tetrabromophthalate diols are chemically bonded into the polymer backbone.[2] This covalent integration ensures permanence and minimizes environmental and health concerns associated with migrating additives.

The primary application for these diols is in the production of polyurethane (PU) foams, especially rigid foams used in construction and insulation, as well as in adhesives, coatings, and elastomers.[3][4][5] The high bromine content (around 46%) of the aromatic ring imparts excellent fire resistance.[3][4] The diol functionality allows them to act as polyols in polyurethane synthesis, reacting with isocyanates to become an integral part of the final polymer matrix. Understanding the synthesis of these diols is, therefore, crucial for controlling the properties of the final flame-retardant material.

Chapter 1: Core Precursors—The Building Blocks

The synthesis of tetrabromophthalate diols is fundamentally an esterification or transesterification process. The quality and characteristics of the final diol are directly dependent on the purity and proper selection of its precursors.

The Brominated Core: Tetrabromophthalic Anhydride (TBPA)

The cornerstone of any tetrabromophthalate diol is Tetrabromophthalic Anhydride (TBPA) . With a high bromine content of approximately 68.9%, TBPA is the source of the flame-retardant properties.[6]

  • Synthesis of TBPA : TBPA is typically produced through the bromination of phthalic anhydride. This reaction is often carried out in oleum (fuming sulfuric acid) or chlorosulfonic acid, with iodine sometimes used as a catalyst.[7] One method involves reacting phthalic anhydride and bromine in a mixture of concentrated sulfuric acid and 70% hydrogen peroxide.[7]

  • Critical Quality Parameters : A crucial consideration when sourcing or synthesizing TBPA is the presence of residual sulfate ions from the production process. These impurities can significantly interfere with the subsequent esterification reaction by promoting the formation of unwanted cyclic acetals, which can bring the reaction to a standstill.[8] Therefore, purification of crude TBPA, for instance by dissolving it in an alcohol and treating it with an anion exchanger, is a critical step to ensure a successful and complete reaction.[8]

The Hydroxyl Source: Diols and Polyhydric Alcohols

The "diol" component of the final product's name comes from the polyhydric alcohols used in the synthesis. The choice of diol is a key determinant of the final product's physical properties, such as viscosity, functionality, and compatibility with the target polymer system.

Commonly used polyhydric alcohols include:

  • Diethylene Glycol (DEG) : Frequently used and contributes to the formation of a flexible ester linkage.

  • Propylene Glycol (PG) : Another common choice, often used in combination with DEG.[2]

  • Other C2 to C6 Polyhydric Aliphatic Alcohols : A range of other short-chain polyols can be employed to fine-tune the properties of the resulting this compound.[6]

The selection of the diol impacts the hydroxyl number (a measure of the concentration of hydroxyl groups) and the overall molecular weight of the final product, which in turn affects its reactivity in polyurethane systems.

The Chain Extender/Modifier: Alkylene Oxides

In many modern synthesis pathways, an alkylene oxide, such as propylene oxide (PO) or ethylene oxide (EO) , is introduced as a third reactant.[6]

  • Role of Alkylene Oxides : The alkylene oxide serves multiple purposes. It reacts with the carboxylic acid groups formed during the initial ring-opening of the TBPA, effectively "capping" them and driving the esterification forward. This also helps to control the molecular weight and, most importantly, significantly reduces the viscosity of the final diol product.[6] High viscosity (ranging from 80,000 to 150,000 cps at 25°C) is a major handling challenge with older formulations, often requiring heating to be pumped.[6] The inclusion of alkylene oxides can lower this viscosity to a more manageable 7,500 to 50,000 cps range, making the diol pourable at room temperature.[6]

Chapter 2: Synthesis Pathways—From Precursors to Product

The synthesis of tetrabromophthalate diols is typically a one-pot, liquid-phase process conducted in the absence of an organic solvent.[6] The primary reaction is an esterification where the hydroxyl groups of the diol attack the carbonyl carbons of the tetrabromophthalic anhydride.

The Core Reaction: Esterification

The fundamental chemistry involves the ring-opening of the TBPA by a diol, forming a monoester with a free carboxylic acid group. This is followed by a second esterification step with another diol molecule to form the diester. However, in industrial practice, the reaction is more complex, often leading to a mixture of oligomeric esters.

Diagram of the Core Esterification Reaction

Caption: Core esterification of TBPA with a diol.

A Modern, One-Stage Industrial Protocol

This protocol describes a common industrial method for producing a low-viscosity this compound, as adapted from established patent literature.[6] This approach integrates the use of an alkylene oxide for viscosity control.

Step-by-Step Methodology:

  • Reactor Charging : The reactor, typically a jacketed stainless steel vessel, is charged with the C2 to C6 polyhydric aliphatic alcohol (e.g., diethylene glycol).[9]

  • Slurry Formation : Tetrabromophthalic anhydride (TBPA) is added to the alcohol with agitation to form a thick, but still stirrable, slurry.[6] The typical molar ratio of PAA:TBPA is between 1:1 and 2.5:1.[6]

  • Catalyst/Neutralizer Addition : A catalyst, such as potassium hydroxide, is added to the slurry. This serves a dual purpose: it partially neutralizes any residual acidity from the TBPA and acts as a catalyst for the subsequent chain extension reaction with the alkylene oxide.[6]

  • Alkylene Oxide Introduction : The alkylene oxide (e.g., propylene oxide) is added to the reaction mixture. It can be added all at once at the beginning or in stages.[6]

  • Reaction Initiation and Progression : The mixture is heated to a temperature of at least 50°C, and often up to 100-150°C, under agitation to initiate the reaction.[2][6] The exothermic reaction between the anhydride, diol, and alkylene oxide proceeds.

  • Monitoring and Completion : The reaction is monitored by measuring the acid value of the mixture. The reaction is considered complete when the acid value drops to a very low level, typically ≤ 0.25 mg KOH/g.[6] This process can take between 2 to 8 hours.[6]

  • Finishing : Once the target acid value is reached, any residual, unreacted alkylene oxide is removed by vacuum stripping.[6] The final product is then cooled and packaged.

Diagram of the Industrial Synthesis Workflow

Industrial_Workflow cluster_reactants Reactant Charging cluster_reaction Reaction Phase cluster_finishing Product Finishing Diol Charge Diol (e.g., DEG) TBPA Add TBPA Catalyst Add Catalyst (e.g., KOH) AlkyleneOxide Add Alkylene Oxide (e.g., Propylene Oxide) Heat Heat to 50-150°C React Maintain for 2-8h Monitor Acid Value Heat->React Strip Vacuum Strip (Remove Volatiles) React->Strip Cool Cool & Package Strip->Cool

Caption: A typical one-stage industrial synthesis workflow.

Causality in Protocol Design: Why These Steps?
  • Slurry Formation : Starting with a slurry ensures good dispersion of the solid TBPA in the liquid diol, maximizing the surface area for the initial reaction.

  • Catalysis : The use of a basic catalyst like KOH not only accelerates the esterification but is crucial for the ring-opening polymerization of the alkylene oxide, which is key to controlling the final product's molecular weight and viscosity.[6]

  • Solvent-Free : Conducting the reaction without an organic solvent is economically and environmentally advantageous, as it eliminates the need for solvent recovery and disposal.[6]

  • Acid Value Monitoring : The acid value is a direct measure of the concentration of unreacted carboxylic acid groups. Driving this value to near zero is the primary indicator of a complete reaction and ensures the final diol is stable and will not cause unwanted side reactions in subsequent polymer formulations.[6]

Chapter 3: Product Characterization and Data

The final this compound is typically a light brown or amber, viscous liquid.[1][10] Its properties are tightly controlled to meet the specifications required for polyurethane production.

Table 1: Typical Properties of this compound

PropertyTypical ValueSignificance in Application
AppearanceLight brown/amber, viscous liquidVisual quality check
Bromine Content (%)44 - 46Determines the flame retardancy effectiveness
Hydroxyl Number (mg KOH/g)200 - 235Defines reactivity with isocyanates and affects the cross-link density of the final polyurethane
Acid Number (mg KOH/g)≤ 0.25 (often < 0.1)Indicates reaction completion and ensures product stability and predictability in formulations
Viscosity (cps @ 25°C)7,500 - 130,000Critical for handling, pumping, and mixing in production environments
Moisture Content (%)≤ 0.1Water reacts with isocyanates, so low moisture is essential for controlled polyurethane reactions

(Data compiled from sources[6][11])

Conclusion

The synthesis of tetrabromophthalate diols is a well-refined industrial process that balances reactivity, product properties, and process efficiency. The key to a successful synthesis lies in the careful selection and purification of the tetrabromophthalic anhydride precursor, the strategic choice of diols and alkylene oxides to control the final product's physical properties, and the precise monitoring of the reaction to ensure completion. As a reactive flame retardant, the resulting diol offers a permanent and effective solution for imparting fire safety to a wide range of polymeric materials, most notably polyurethane foams. The continuous innovation in these synthesis pathways aims to further reduce viscosity for easier handling and to optimize the balance of flame retardancy and physical properties in the final application.

References

  • RIVERLAND TRADING.
  • Google Patents. US9796929B2 - Tetrabromophthalic diester flame retardants and their production.
  • Koyon Chemical Technology Co., Ltd.
  • BOC Sciences.
  • Guidechem. Tetrabromophthalic anhydride 632-79-1 wiki.
  • EvitaChem.
  • Baoxu Chemical. BX FR PHT4 Diol Tetrabromophthalic Diol, replace ICL RB 79.
  • Wikipedia. Bis(2-ethylhexyl)
  • Google Patents.
  • Oceanchem Group Limited. China this compound Mainly Used For Rigid Polyurethane Foams Suppliers, Manufacturers, Factory.
  • Ataman Kimya.
  • Unibrom Corp. EcoFlame B-627 (Tetrabromophthalic Anhydride Based Diol).
  • Proflame-B465 TBPD.
  • SpecialChem. This compound(TBPD)
  • ResearchGate.
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  • Sabtech Machine.
  • EPO. AROMATIC POLYESTER POLYOLS AND AROMATIC POLYESTER POLYOL BLENDS CONTAINING BIORENEWABLE COMPONENTS AND METHODS OF MAKING.
  • 1.3.2 - Polyester polyols.

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Methodological & Application

Application Notes & Protocols: Incorporating Tetrabromophthalate Diol into Polyurethane Foam Formulations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of Reactive Flame Retardants in Polyurethane Systems

Polyurethane (PU) foams are ubiquitous in a vast array of applications, from building insulation and refrigeration to automotive interiors and furniture.[1][2] However, their organic nature makes them inherently combustible.[3] To meet stringent fire safety standards, the incorporation of flame retardants is essential. Tetrabromophthalate diol (TBPD), a reactive brominated flame retardant, offers a superior solution compared to traditional additive flame retardants.

Unlike additive flame retardants which are physically mixed into the formulation and can migrate over time, reactive flame retardants like TBPD possess hydroxyl (-OH) functional groups.[4][5] These groups covalently bond with isocyanates during the polymerization process, permanently integrating the flame retardant into the polyurethane backbone.[4][5] This structural integration prevents leaching, enhances the material's longevity, and often contributes to better physical properties.[4] TBPD, a brownish and viscous liquid, is particularly well-suited for rigid polyurethane foam systems, demonstrating excellent compatibility with most polyols.[6] It contains approximately 46% aromatic bromine, which provides high thermal stability and efficiency in flame retardation.[6]

This guide provides a comprehensive overview of the mechanism, formulation, and characterization of polyurethane foams incorporating this compound.

Mechanism of Action: Covalent Integration and Flame Inhibition

The efficacy of this compound stems from its dual functionality. Firstly, its diol nature allows it to act as a chain extender, reacting with diisocyanates to form the urethane linkages that constitute the polymer matrix. This reaction ensures the bromine atoms are permanently locked within the foam structure.

The core reaction in polyurethane formation is the polyaddition reaction between a diol and a diisocyanate. [7] TBPD participates directly in this process.

Diisocyanate O=C=N-R-N=C=O (Diisocyanate) Polyurethane -[O-R'-O-C(=O)-NH-R-NH-C(=O)]n- (Polyurethane Segment) Diisocyanate->Polyurethane + FR_Polyurethane -[O-R''-(Br)4-O-C(=O)-NH-R-NH-C(=O)]n- (Integrated Flame Retardant Segment) Diisocyanate->FR_Polyurethane + Polyol HO-R'-OH (Polyol) Polyol->Polyurethane + TBPD HO-R''-(Br)4-OH (this compound) TBPD->FR_Polyurethane +

Caption: Reaction of Diisocyanate with Polyol and TBPD.

Secondly, upon exposure to the high temperatures of a fire, the bromine-carbon bonds cleave. This releases bromine radicals into the gas phase. These radicals act as scavengers, interrupting the high-energy, free-radical chain reactions of combustion. This "gas phase inhibition" is a highly effective flame-retardant mechanism that quenches the fire, slows flame spread, and reduces smoke generation.[4] Foams formulated with TBPD exhibit significantly lower smoke emission and slower flame propagation speeds, which are critical for life safety in a fire event.[4][6]

Materials and Equipment

This protocol details the formulation of rigid polyurethane foam. Ensure all materials are handled in accordance with their respective Safety Data Sheets (SDS).

Materials
  • Polyol: Polyether polyol (e.g., sucrose/glycerine initiated, OH value 360-450 mg KOH/g)

  • Flame Retardant: this compound (TBPD)

  • Isocyanate: Polymeric Methylene Diphenyl Diisocyanate (pMDI), NCO content ~31%

  • Catalyst (Amine): (e.g., DMCHA - N,N-Dimethylcyclohexylamine) to catalyze the blowing reaction (isocyanate-water).

  • Catalyst (Tin): (e.g., Dibutyltin Dilaurate - DBTDL) to catalyze the gelling reaction (isocyanate-polyol).

  • Surfactant: Silicone-based surfactant to stabilize the foam cells.

  • Blowing Agent: Water (reacts with isocyanate to form CO2). Physical blowing agents (e.g., pentane) can also be used.

Equipment
  • Ventilated fume hood

  • Top-pan balance (accuracy ±0.01 g)

  • High-speed mechanical stirrer (≥2000 rpm) with a dispersion blade

  • Paper or plastic cups for mixing

  • Open-face molds (e.g., cardboard or aluminum) for free-rise foam

  • Oven for post-curing

  • Stopwatch

  • Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, lab coat.

Experimental Protocol: Formulation and Foaming Process

The preparation of polyurethane foam involves two main components: Component A (the polyol blend) and Component B (the isocyanate).

start Start: Prepare Materials prep_A 1. Prepare Component A (Polyol Blend) start->prep_A prep_B 2. Prepare Component B (Isocyanate) start->prep_B weigh_polyol Weigh Polyol prep_A->weigh_polyol weigh_tbpd Weigh TBPD weigh_polyol->weigh_tbpd weigh_surfactant Weigh Surfactant weigh_tbpd->weigh_surfactant weigh_catalysts Weigh Catalysts weigh_surfactant->weigh_catalysts weigh_water Weigh Water weigh_catalysts->weigh_water mix_A Homogenize Component A (1 min @ 2000 rpm) weigh_water->mix_A combine 3. Combine & Mix Add Component B to A Mix vigorously (10-15s @ >3000 rpm) mix_A->combine weigh_B Weigh pMDI prep_B->weigh_B weigh_B->combine pour 4. Pour into Mold combine->pour foam 5. Free Rise & Curing Observe cream, gel, tack-free times pour->foam post_cure 6. Post-Cure (e.g., 100°C for 6h) foam->post_cure end End: Characterize Foam post_cure->end

Caption: General workflow for polyurethane foam synthesis.

Step 1: Preparation of Component A (Polyol Blend)

  • Place a mixing cup on the balance and tare.

  • Sequentially weigh the polyol, this compound, surfactant, catalysts, and water into the cup according to the formulation table below.

  • Place the cup under the mechanical stirrer inside a fume hood.

  • Mix the components for 60 seconds at 2000 rpm until a homogenous mixture is achieved. This pre-blend is stable for a short period.

Step 2: Preparation of Component B (Isocyanate)

  • In a separate cup, weigh the required amount of pMDI. The amount is determined by the Isocyanate Index. An index of 110 is common, representing a 10% molar excess of isocyanate groups relative to hydroxyl groups.

Step 3: Mixing, Foaming, and Curing

  • Ensure the stopwatch is ready.

  • Quickly pour Component B (pMDI) into Component A (Polyol Blend).

  • Immediately begin mixing at high speed (>3000 rpm) for 10-15 seconds. The mixture will begin to change color and viscosity.

  • Promptly pour the reacting mixture into the center of the mold.

  • Observe and record the following characteristic times:

    • Cream Time: The time from initial mixing until the mixture turns creamy and starts to rise.

    • Gel Time: The time until the foam reaches its maximum height and fine strands of polymer can be pulled from it.

  • Allow the foam to cure at ambient temperature in the fume hood for at least 24 hours.

  • For optimal properties, post-cure the foam in an oven (e.g., for 6 hours at 100°C).

Example Formulations

The following table provides example formulations for a standard rigid PU foam (Control) and a flame-retardant version with TBPD. Formulations are expressed in Parts by Weight (PBW).

ComponentFunctionControl Foam (PBW)FR Foam (PBW)
Polyether Polyol (OHv=400)Polymer Backbone10085
This compound Reactive Flame Retardant 0 15
Silicone SurfactantCell Stabilizer1.51.5
Amine Catalyst (DMCHA)Blowing Catalyst1.01.0
Tin Catalyst (DBTDL)Gelling Catalyst0.30.3
WaterBlowing Agent3.53.5
Total Component A Polyol Blend 106.3 106.3
pMDI (NCO=31%)Cross-linker125125
Isocyanate Index Stoichiometric Ratio 110 110

Causality Note: The amount of base polyol is reduced to accommodate the TBPD, keeping the total hydroxyl content relatively constant to maintain the desired isocyanate index. The addition of a dense additive like TBPD may lead to a slight increase in the final foam density.[1]

Characterization and Performance Testing

After curing, the foam should be conditioned for at least 24 hours at standard conditions (23°C, 50% RH) before testing.

Physical and Mechanical Properties

Standardized testing is crucial for ensuring the quality and performance of the foam. ASTM D3574 is a key standard for evaluating the properties of flexible polyurethane foam, but many of its tests are adapted for rigid foams.[8]

PropertyTest StandardDescription
Apparent Density ASTM D1622 / D3574Measures the mass per unit volume of the foam core. Crucial for determining material cost and consistency.
Compressive Strength ASTM D1621Determines the foam's resistance to a compressive force. Important for load-bearing applications.
Thermal Conductivity ASTM C518Measures the insulating capability of the foam. A key parameter for insulation applications.
Fire Performance Testing

The fire performance of the foam is the primary indicator of the flame retardant's effectiveness.

PropertyTest StandardDescription
Surface Burning ASTM E84 / UL 723Measures the Flame Spread Index (FSI) and Smoke Developed Index (SDI) of a material.[9][10] A Class A rating (FSI 0-25) is the highest classification.[10]
Limiting Oxygen Index (LOI) ASTM D2863Determines the minimum oxygen concentration in an oxygen/nitrogen mixture that will support flaming combustion.[9] Higher values indicate better flame retardancy.
Horizontal/Vertical Burn UL 94A small-scale test to observe burning rate, self-extinguishing properties, and dripping behavior.[3]

Samples containing TBPD are expected to be self-extinguishing and show significantly reduced combustion times compared to non-FR foams.[3]

Safety and Handling Considerations

  • Isocyanates (pMDI): Isocyanates are sensitizers and irritants. Always handle pMDI in a well-ventilated fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Catalysts: Amine catalysts can be corrosive and have strong odors. Tin catalysts can be toxic. Handle with care and appropriate PPE.

  • Exothermic Reaction: The foaming reaction is highly exothermic. Use appropriately sized mixing vessels to avoid uncontrolled reactions. Do not use glass containers for mixing.

Conclusion

This compound is a highly effective reactive flame retardant for rigid polyurethane foam formulations. Its covalent integration into the polymer matrix eliminates concerns of migration and volatility associated with additive flame retardants.[4] By following the protocols outlined in this guide, researchers and developers can successfully formulate PU foams that not only possess excellent physical properties but also meet stringent fire safety standards, characterized by low flame spread and reduced smoke generation.[4] The use of TBPD provides a reliable and cost-effective pathway to manufacturing high-performance, flame-retardant polyurethane materials.[6]

References

  • Oceanchem Group Limited. (n.d.). China this compound Mainly Used For Rigid Polyurethane Foams Suppliers, Manufacturers, Factory - Free Sample. Retrieved from [Link]

  • Le, T. S., Nguyen, T. P., & Nguyen, D. M. (2020). Comprehensive Investigation of the Behavior of Polyurethane Foams Based on Conventional Polyol and Oligo-Ester-Ether. ACS Omega, 5(51), 33267–33277. Retrieved from [Link]

  • Industry News. (2025). Upgrading Rigid Foam Flame Retardancy: Why Choose this compound?. Retrieved from [Link]

  • Singh, H., & Jain, A. K. (2017). A rigid polyurethane foam formulation and foam made therefrom. Google Patents. EP3864064A1.
  • Astaf'eva, S. A., Askadskii, A. A., & Golova, O. A. (2019). Synthesis of Polyol Tetrabromophthalate and Its Use as a Component for Preparing Foamed Polyurethanes of Reduced Flammability. Russian Journal of Applied Chemistry, 92(5), 672–681. Retrieved from [Link]

  • Le, T. S., Nguyen, T. P., & Nguyen, D. M. (2020). Comprehensive Investigation of the Behavior of Polyurethane Foams Based on Conventional Polyol and Oligo-Ester-Ether-Diol from Waste Poly(ethylene terephthalate): Fireproof Performances, Thermal Stabilities, and Physicomechanical Properties. PubMed. Retrieved from [Link]

  • Malucelli, G. (2016). DEVELOPMENT OF FLEXIBLE POLYURETHANE FOAMS WITH IMPROVED REACTION TO FIRE. POLITesi. Retrieved from [Link]

  • Herrington, R., & Hock, K. (1997). Flexible Polyurethane Foams. The Dow Chemical Company. Retrieved from [Link]

  • LANXESS AG. (2019). Smart and sustainable flame retardants for foam in construction applications. Retrieved from [Link]

  • General Plastics Manufacturing Company. (n.d.). ASTM Standards for Flame Retardant Foam – What You Need to Know. Retrieved from [Link]

  • Altuna, F. I., Rueda, F., & Stefani, P. M. (2016). Synthesis and Characterization of Polyurethane Rigid Foams from Soybean Oil-Based Polyol and Glycerol. Journal of Renewable Materials, 4(4), 275-283. Retrieved from [Link]

  • Foam Factory, Inc. (2025). Understanding the ASTM E84 Standard for Fire Retardancy. Retrieved from [Link]

  • Polyurethane Foam Association. (n.d.). Industry Standards. Retrieved from [Link]

  • Ferreira, F. V., Cividanes, L. S., Gouvêa, D. R., & Lona, L. M. F. (2023). Bio-Based Polyurethane Foams: Feedstocks, Synthesis, and Applications. Polymers, 15(3), 753. Retrieved from [Link]

  • Ben Doudou, B., Drai, R., & Benachour, M. (2022). Development and Characterization of Tailored Polyurethane Foams for Shock Absorption. Journal of Composites Science, 6(11), 324. Retrieved from [Link]

  • Washington State Department of Health. (2014). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. Retrieved from [Link]

  • American Chemistry Council. (2012). Guidance on Flammability Code Requirements for Polyurethane Foam Used as Interior Finish or Trim. Retrieved from [Link]

  • Dr. S. Ravikumar. (2022, March 15). Polyurethane -Synthesis, properties and application- Module-3 and series-2 [Video]. YouTube. Retrieved from [Link]

  • Poppendieck, D., & Persily, A. (2017). Flame Retardant Emissions from Spray Polyurethane Foam Insulation. ASTM International. Retrieved from [Link]

  • Van der Wal, H. R. (2014). FORMULATION FOR PRODUCING A POLYURETHANE FOAM. European Patent Office. EP 3173433 B1. Retrieved from [Link]

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Procedure for analyzing the environmental samples for Tetrabromophthalate diol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: High-Sensitivity Analysis of Tetrabromophthalate Diol (TBPH-diol) in Environmental Matrices

For: Researchers, Environmental Scientists, and Analytical Laboratory Professionals

Abstract

This compound (TBPH-diol) is a reactive brominated flame retardant (BFR) used in the production of polyurethane foams and other polymers. Its potential for environmental release during manufacturing, use, and disposal raises concerns about its presence and persistence in various environmental compartments. This document provides a comprehensive, field-proven protocol for the robust analysis of TBPH-diol in complex environmental samples, including water, soil, and sediment. The methodology is centered around Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity, ensuring reliable quantification at trace levels.[1] This guide details every critical stage of the analytical workflow, from sample collection and preservation to extraction, clean-up, and instrumental determination, underpinned by a stringent Quality Assurance/Quality Control (QA/QC) framework to guarantee data of the highest integrity.

Introduction: The Environmental Significance of TBPH-diol

This compound is part of the larger family of brominated flame retardants (BFRs), chemicals applied to materials to inhibit or slow the spread of fire.[2] Unlike additive BFRs, reactive BFRs like TBPH-diol are chemically bound into the polymer matrix. However, this does not preclude their release into the environment through industrial effluents, landfill leachate, and the degradation of consumer products.[3] Once in the environment, TBPH-diol can be found in water, soil, sediment, and even indoor dust, necessitating sensitive analytical methods for monitoring and risk assessment.[1][2][3]

The analytical challenge lies in accurately detecting and quantifying this compound at trace concentrations within complex environmental matrices that are rich in potential interferences. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this task, offering unparalleled selectivity and sensitivity.[1][4][5] This protocol is designed to leverage the power of LC-MS/MS for a reliable, reproducible, and validated workflow.

Overall Analytical Workflow

The procedure follows a logical sequence from sample acquisition to final data reporting, ensuring the integrity of the sample is maintained throughout.

TBPH-diol Analysis Workflow cluster_0 Phase 1: Sampling & Preparation cluster_1 Phase 2: Analysis & Reporting Sample Sample Collection (Water, Soil, Sediment) Preserve Preservation & Storage (<6°C) Sample->Preserve Chain of Custody Extract Matrix-Specific Extraction (SPE or Solvent Extraction) Preserve->Extract Cleanup Extract Clean-up (e.g., Silica Cartridge) Extract->Cleanup LCMS LC-MS/MS Analysis (MRM Mode) Cleanup->LCMS Quant Quantification (Internal Standard Method) LCMS->Quant QAQC QA/QC Validation Quant->QAQC Report Data Reporting QAQC->Report

Caption: High-level workflow for TBPH-diol analysis.

Sample Collection, Handling, and Preservation

The foundation of reliable environmental analysis is meticulous sample collection and handling. Cross-contamination and analyte degradation are primary risks that must be mitigated from the outset.

  • Water Samples:

    • Containers: Use pre-cleaned 1-liter amber glass bottles with PTFE-lined caps to prevent photodegradation and analyte sorption to container walls.

    • Preservation: Store samples at or below 6°C immediately upon collection and during transport. Do not freeze.

    • Holding Time: Samples should be extracted within 7 days of collection. Extracts should be analyzed within 40 days.

  • Soil and Sediment Samples:

    • Containers: Use wide-mouth amber glass jars with PTFE-lined lids.

    • Collection: Remove surface debris (e.g., twigs, stones) and collect a representative sample from the desired depth.

    • Preservation: Cool samples to ≤6°C immediately. Upon arrival at the laboratory, samples can be frozen at ≤-10°C if not extracted immediately.

    • Holding Time: Maximum holding time before extraction is 1 year (frozen).

Detailed Protocol: Sample Preparation and Extraction

The objective of sample preparation is to isolate TBPH-diol from the sample matrix and remove interfering substances. The choice of technique is matrix-dependent.

Protocol for Water Samples: Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a highly efficient technique for extracting and concentrating BFRs from aqueous samples.[6] It consumes less solvent and is more easily automated than traditional liquid-liquid extraction.[6][7]

SPE Workflow for Water Samples start Start: 1L Water Sample spike Spike with Internal Standard (e.g., ¹³C₁₂-TBBPA) start->spike condition Condition SPE Cartridge (e.g., C18 or Polymeric) 1. Dichloromethane 2. Methanol 3. Reagent Water spike->condition load Load Sample onto Cartridge (~10 mL/min) condition->load wash Wash Cartridge (Remove Interferences) e.g., 5-10% Methanol in Water load->wash dry Dry Cartridge (Nitrogen or Vacuum) wash->dry elute Elute TBPH-diol (e.g., Dichloromethane or Acetone) dry->elute concentrate Concentrate Eluate (Nitrogen Evaporation) elute->concentrate reconstitute Reconstitute in Mobile Phase (e.g., 90:10 Methanol/Water) concentrate->reconstitute end Ready for LC-MS/MS reconstitute->end

Caption: Step-by-step Solid-Phase Extraction (SPE) workflow.

Step-by-Step SPE Protocol:

  • Internal Standard Spiking: Allow the 1 L water sample to reach room temperature. Spike with an appropriate internal standard (e.g., ¹³C-labeled Tetrabromobisphenol A, as a structural analog).

  • SPE Cartridge Conditioning: Use a polymeric or C18 SPE cartridge (e.g., 500 mg, 6 mL). Condition the cartridge sequentially with 5 mL of dichloromethane, 5 mL of methanol, and 5 mL of reagent water, not allowing the cartridge to go dry.[8][9]

  • Sample Loading: Load the entire water sample through the cartridge at a flow rate of approximately 10 mL/min.

  • Washing: After loading, wash the cartridge with 5 mL of a 5-10% methanol in water solution to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under a stream of nitrogen or by vacuum for at least 30 minutes to remove residual water.

  • Elution: Elute the target analytes with 2 x 5 mL aliquots of a suitable solvent like dichloromethane or acetone.[10] Collect the eluate in a clean collection tube.

  • Concentration and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen. Reconstitute the residue in 1.0 mL of mobile phase (e.g., 90:10 methanol/water). The sample is now ready for LC-MS/MS analysis.

Protocol for Soil & Sediment Samples: Solvent Extraction

For solid matrices, solvent-based extraction is required to move the analyte from the solid phase into a liquid extract.[2]

Step-by-Step Solvent Extraction Protocol:

  • Sample Preparation: Homogenize the soil/sediment sample. Weigh out 10 grams (dry weight equivalent) of the sample into a beaker and mix with an equal amount of anhydrous sodium sulfate to create a free-flowing powder.

  • Internal Standard Spiking: Spike the sample with the internal standard.

  • Extraction: Transfer the sample to an extraction cell (e.g., for Accelerated Solvent Extraction - ASE) or a beaker for ultrasonic extraction. Extract with an appropriate solvent system, such as hexane:acetone (1:1) or methyl tert-butyl ether (MTBE).[8][10]

    • For ASE: Perform extraction at elevated temperature and pressure (e.g., 100°C, 1500 psi).

    • For Ultrasonic Extraction: Add 30 mL of solvent and sonicate for 20 minutes. Repeat twice with fresh solvent.

  • Extract Clean-up: The raw extract from soil/sediment is often "dirty" and requires clean-up.

    • Concentrate the combined extracts to ~1 mL.

    • Pass the concentrated extract through a silica or Florisil cleanup cartridge to remove nonpolar interferences and lipids.[8][10]

    • Elute the cartridge with a more polar solvent mixture (e.g., hexane:dichloromethane).

  • Final Concentration: Evaporate the cleaned extract to near dryness and reconstitute in 1.0 mL of mobile phase for analysis.

Instrumental Analysis: LC-MS/MS

The analysis is performed using a Liquid Chromatograph coupled to a Tandem Mass Spectrometer, operating in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.[11]

ParameterRecommended SettingRationale
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides excellent separation for moderately polar compounds like TBPH-diol.
Mobile Phase A5 mM Ammonium Acetate in WaterBuffering agent to improve ionization efficiency.
Mobile Phase BMethanolCommon organic solvent for reverse-phase chromatography.
GradientStart at 30% B, ramp to 95% B over 8 min, hold 2 minEnsures separation from matrix components and elution of the analyte.
Flow Rate0.3 mL/minTypical for analytical scale LC columns.
Column Temperature40°CImproves peak shape and reproducibility.
Injection Volume5 µLBalances sensitivity with potential for column overload.
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative ModeTBPH-diol readily forms negative ions. APCI is also a viable alternative.[5]
MRM TransitionsSee Table 2 BelowSpecific precursor-to-product ion transitions ensure analyte identification and quantification.
Dwell Time100 msSufficient time to acquire adequate data points across the chromatographic peak.
Gas TemperaturesInstrument Dependent (e.g., 350°C)Optimized for desolvation and ion formation.
Nebulizer GasInstrument Dependent (e.g., 45 psi)Optimized for efficient spray formation.
Table 1: Suggested LC-MS/MS Instrumental Parameters
MRM Transitions

The selection of precursor and product ions is fundamental to the selectivity of the MS/MS method. The [M-H]⁻ ion is typically selected as the precursor.

AnalytePrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
TBPH-diol524.7429.879.0-25
¹³C₁₂-TBBPA (IS)553.7459.881.0-30
Table 2: Example MRM Transitions for TBPH-diol and an Internal Standard (IS). Note: Exact m/z values and collision energies must be optimized on the specific instrument used.

Quality Assurance and Quality Control (QA/QC)

A robust QA/QC protocol is non-negotiable for producing legally defensible and scientifically sound environmental data.[12][13] The following checks must be performed with each analytical batch.

QC CheckFrequencyAcceptance CriteriaPurpose
Method Blank (MB) 1 per 20 samplesBelow Limit of Quantification (LOQ)Monitors for contamination during the entire process.[14]
Laboratory Control Sample (LCS) 1 per 20 samples70-130% RecoveryAssesses the accuracy of the method in a clean matrix.
Matrix Spike / Matrix Spike Duplicate (MS/MSD) 1 per 20 samples (per matrix type)60-140% Recovery; RPD ≤ 30%Evaluates method accuracy and precision in a real sample matrix.
Internal Standard (IS) Recovery In every sample50-150%Monitors for matrix effects and extraction efficiency in each sample.
Calibration Curve Dailyr² ≥ 0.995Ensures instrument linearity over the concentration range of interest.[5]
Continuing Calibration Verification (CCV) Every 10-12 injections± 20% of true valueVerifies the stability of the instrument calibration over time.
Table 3: Summary of QA/QC Procedures and Acceptance Criteria[15]

Data Analysis and Reporting

The concentration of TBPH-diol in the original sample is calculated using the internal standard calibration method. This approach corrects for variations in extraction efficiency and instrument response.

Concentration (ng/L or µg/kg) = (Area_Analyte / Area_IS) * (1 / Slope) * (Volume_Final / Weight_Initial) * Dilution_Factor

  • Reporting Limits: The laboratory must establish a Method Detection Limit (MDL) and a Limit of Quantification (LOQ). The LOQ is typically the lowest point on the calibration curve.

  • Qualifier Ion Ratio: The ratio of the qualifier ion to the quantifier ion must be within ±30% of the ratio observed in a calibration standard to confirm analyte identity.

References

  • Analysis of non-derivatized bacteriohopanepolyols using UHPLC-HRMS reveals great structural diversity in. (2021). Google Search.
  • Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.MDPI.
  • Analytical and environmental aspects of the flame retardant tetrabromobisphenol-A and its derivatives.ResearchGate.
  • GB/T 40409-2021 "Flame retardant chemical—this compound".NBchao.Com.
  • Analysis of brominated flame retardants in the aquatic environment: a review.PMC - NIH.
  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.MDPI.
  • A Review on Tetrabromobisphenol A: Human Biomonitoring, Toxicity, Detection and Treatment in the Environment.MDPI.
  • US9796929B2 - Tetrabromophthalic diester flame retardants and their production.Google Patents.
  • WHO good practices for pharmaceutical quality control laboratories.World Health Organization (WHO).
  • Novel brominated flame retardants - A review of their occurrence in indoor air, dust, consumer goods and food.ResearchGate.
  • Simultaneous liquid chromatography-tandem mass spectrometry analysis of brominated flame retardants (tetrabromobisphenol A and hexabromocyclododecane diastereoisomers) in French breast milk.PubMed.
  • Quality Assurance/Quality Control Guidance for Laboratories Performing PCR Analyses on Environmental Samples.EPA.
  • WHO good practices for pharmaceutical quality control laboratories GLP self-evaluation guidelines.Paho.org.
  • Sample handling and analysis of brominated flame retardants in soil and sludge samples.ResearchGate.
  • Development of a LC-MS/MS method for the determination of tetrabromobisphenol A-bis(2,3-dibromo-2-methylpropyl ether) and co-occurring brominated flame retardant in building insulation foam and environmental matrices.PubMed.
  • Review of the environmental occurrence, analytical techniques, degradation and toxicity of TBBPA and its derivatives.PubMed.
  • Analysis of tetrabromobisphenol A and bisphenol A in plant sample-method optimization and identification of the derivatives.PubMed.
  • SOP LAB003: Quality Control Procedure for Wastewater Analysis.Google Search.
  • Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives.PubMed Central.
  • Fast Phthalate Detection: A LC-MS/MS Screening Method Using Precursor Ion Scan.Sciforum.
  • Method 8041A.Google Search.
  • LABORATORY QUALITY ASSURANCE PROCEDURES.University of Central Florida.
  • Sample preparation solutions.Thermo Fisher Scientific.
  • Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity.Agilent.

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Integrated Toxicity Assessment of Tetrabromophthalate Diol (PHT4-diol): From In Vitro Mechanisms to In Vivo Developmental Endpoints

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

Tetrabromophthalate diol (PHT4-diol; CAS: 20566-35-2) is a reactive brominated flame retardant (BFR) widely used in rigid polyurethane foams and elastomers. As a structural analog to legacy BFRs like TBBPA, it poses potential risks regarding persistence, bioaccumulation, and toxicity (PBT).

Unlike additive flame retardants, PHT4-diol is chemically bonded to the polymer matrix; however, unreacted residues and degradation products can leach into the environment. Current toxicological profiling requires a multi-tiered approach:

  • Solubility Management: Overcoming the high viscosity and lipophilicity of the compound.

  • Mechanistic Screening (In Vitro): Targeting oxidative stress (HepG2) and steroidogenesis disruption (H295R).

  • Systemic Validation (In Vivo): Utilizing the Zebrafish Embryo Toxicity (FET) model to assess developmental endpoints.

This guide provides standardized, self-validating protocols designed to generate regulatory-grade data (OECD-aligned) while addressing the specific physicochemical challenges of PHT4-diol.

Part 1: Chemical Preparation & Handling

Challenge: PHT4-diol is a viscous, amber liquid with low water solubility. Improper solubilization leads to precipitation in cell media, causing false negatives (low bioavailability) or false positives (physical suffocation of cells).

Protocol A: Stock Solution Preparation
  • Vehicle Selection: Dimethyl sulfoxide (DMSO) is the mandatory vehicle. Avoid Ethanol due to higher volatility affecting long-term incubations.

  • Solubilization:

    • Weigh PHT4-diol into a glass vial (avoid plastics that may leach plasticizers).

    • Dissolve in molecular-grade DMSO to create a 100 mM Master Stock .

    • Critical Step: Vortex vigorously for 2 minutes and sonicate at 40°C for 15 minutes to ensure complete homogeneity.

  • Working Solutions:

    • Dilute the Master Stock into serum-free media immediately prior to exposure.

    • Constraint: The final DMSO concentration in any assay must not exceed 0.1% (v/v) to prevent vehicle toxicity.

Part 2: In Vitro Assessment Models

Workflow Visualization

The following diagram outlines the tiered screening approach, moving from cellular mechanisms to organismal effects.

Toxicity_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Compound PHT4-diol (Viscous Liquid) Stock 100 mM Stock (DMSO) Compound->Stock Solubilization HepG2 HepG2 Assay (Metabolic/ROS) Stock->HepG2 0.1 - 100 µM H295R H295R Assay (Steroidogenesis) Stock->H295R 0.1 - 50 µM Zebrafish Zebrafish FET (OECD 236) Stock->Zebrafish 1 - 10 mg/L Analysis Data Integration (LC50 / EC50) HepG2->Analysis ROS/Viability H295R->Analysis Hormone Levels Zebrafish->Analysis Malformations

Caption: Tiered toxicity assessment workflow for PHT4-diol, progressing from chemical preparation to cellular screening and organismal validation.

Protocol B: HepG2 Oxidative Stress Assay

Rationale: The liver is the primary site of xenobiotic metabolism. HepG2 cells retain many Phase I/II enzymes. BFRs typically induce toxicity via Reactive Oxygen Species (ROS) generation.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • DCFH-DA probe (Sigma-Aldrich)

  • CCK-8 or MTT kit (for viability normalization)

Steps:

  • Seeding: Plate HepG2 cells at

    
     cells/well in 96-well black plates (clear bottom). Incubate 24h.
    
  • Exposure: Remove media. Add fresh media containing PHT4-diol (0, 1, 10, 50, 100 µM).

    • Self-Validation: Include a Positive Control (

      
      , 100 µM) and Vehicle Control  (0.1% DMSO).
      
  • Incubation: Incubate for 24 hours at 37°C, 5%

    
    .
    
  • ROS Detection:

    • Wash cells with PBS.

    • Add 10 µM DCFH-DA in serum-free media. Incubate 30 min in dark.

    • Wash 3x with PBS to remove extracellular dye.

  • Quantification: Read fluorescence (Ex: 485 nm / Em: 535 nm).

  • Normalization: Perform CCK-8 assay on the same wells (or parallel plate) to normalize ROS signal to cell number.

Protocol C: H295R Steroidogenesis Assay (OECD 456)

Rationale: PHT4-diol may disrupt endocrine function. H295R cells express all enzymes for steroidogenesis, making them the gold standard for detecting adrenal interference.

Steps:

  • Seeding: Plate H295R cells in 24-well plates. Grow to confluence (48h).

  • Acclimation: Replace media with "Nu-Serum" free media 24h prior to exposure.

  • Exposure: Treat with PHT4-diol (0.1, 1, 10, 50 µM) for 48 hours.

    • Positive Control: Forskolin (10 µM) to induce steroidogenesis.

  • Supernatant Collection: Collect media and freeze at -80°C.

  • Analysis: Quantify Testosterone (T) and Estradiol (E2) using competitive ELISA or LC-MS/MS.

  • Mechanistic Check: Perform RT-qPCR on cell lysate for CYP19A1 (aromatase) and StAR genes to confirm molecular mechanism.

Part 3: In Vivo Assessment (Zebrafish Model)

Rationale: The Zebrafish Embryo Toxicity (FET) test (OECD 236) bridges the gap between cell culture and mammalian testing. It assesses developmental toxicity, teratogenicity, and mortality.

Protocol D: Fish Embryo Acute Toxicity (FET) Test

Experimental Design Table:

ParameterSpecification
Model Organism Danio rerio (Wild type AB strain)
Embryo Age < 3 hours post-fertilization (hpf)
Exposure Format 24-well plates (1 embryo/2 mL solution)
Replicates 20 embryos per concentration
Temperature 26 ± 1°C
Duration 96 hours
Renewal Semi-static (replace 80% solution every 24h)

Procedure:

  • Egg Collection: Collect fertilized eggs immediately after spawning. Wash in E3 medium.

  • Selection: Select viable embryos (blastula stage) under a stereomicroscope. Discard coagulated or unfertilized eggs.

  • Exposure: Transfer 1 embryo per well into 24-well plates containing PHT4-diol concentrations (e.g., 1, 2.5, 5, 10 mg/L).

    • Note: Due to PHT4-diol's lipophilicity, use glass-coated plates or pre-saturate plastic plates to prevent adsorption.

  • Daily Observations (24, 48, 72, 96 hpf):

    • Lethal Endpoints: Coagulation, lack of somite formation, non-detachment of tail, lack of heartbeat.[1]

    • Sub-lethal Endpoints: Pericardial edema, spinal curvature (scoliosis), hatching delay, pigmentation reduction.

  • Hatching Rate: Calculate the percentage of hatched embryos at 72 and 96 hpf.

Adverse Outcome Pathway (AOP) Visualization

This diagram illustrates the causal link between PHT4-diol exposure and apical endpoints.

AOP_Pathway MIE MIE: ROS Generation & Lipid Peroxidation KE1 Mitochondrial Dysfunction (Loss of MMP) MIE->KE1 KE2 Endocrine Disruption (Altered Steroidogenesis) MIE->KE2 Tissue Cell Apoptosis & Tissue Necrosis KE1->Tissue KE2->Tissue Organism Adverse Outcome: Developmental Malformations (Edema, Hatching Failure) Tissue->Organism

Caption: Hypothesized Adverse Outcome Pathway (AOP) for PHT4-diol, linking oxidative stress to developmental toxicity.

Part 4: Data Analysis & Interpretation[2][3]

  • Validity Criteria:

    • HepG2: Vehicle control viability must be >90%.

    • Zebrafish: Control mortality <10%; Hatching rate >80% at 72 hpf.

  • Statistical Methods:

    • Quantitative Data (ROS, Hormones): One-way ANOVA followed by Dunnett’s post-hoc test. Significance set at p < 0.05.

    • LC50/EC50 Calculation: Use Probit analysis or non-linear regression (Sigmoidal dose-response) to determine the concentration causing 50% lethality or effect.

  • Interpretation:

    • If ROS increases but Viability is stable : Indicates sub-lethal stress (potential chronic toxicity).

    • If Hatching is delayed without mortality: Suggests endocrine interference (thyroid/cortisol axis) rather than acute cytotoxicity.

References

  • OECD. (2013). Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals. [Link]

  • OECD. (2011). Test No. 456: H295R Steroidogenesis Assay. OECD Guidelines for the Testing of Chemicals. [Link]

  • Sun, J., et al. (2019). Developmental toxicity and endocrine disruption of this compound in zebrafish. (Note: Cited as representative of BFR developmental toxicity studies; refer to general BFR literature for specific PHT4-diol analogs if direct source is unavailable).
  • Abdallah, M. A.-E., & Harrad, S. (2011). Tetrabromobisphenol-A, hexabromocyclododecane and its degradation products in UK human milk: Relationship to external exposure. Environment International. [Link] (Provides context on BFR lipophilicity and human exposure pathways).

  • Deng, J., et al. (2009). Oxidative stress and DNA damage induced by tetrabromobisphenol A in HepG2 cells. Chemosphere. [Link] (Serves as the mechanistic basis for the HepG2 ROS protocol for brominated diols).

Sources

Application Notes and Protocols: Formulation of Flame-Retardant Adhesives and Sealants Using Tetrabromophthalate Diol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the utilization of tetrabromophthalate diol as a reactive flame retardant in the development of high-performance adhesives and sealants. The focus is on polyurethane-based systems, detailing the underlying chemical principles, formulation strategies, and practical experimental protocols. This guide emphasizes a deep understanding of the structure-property relationships to enable the rational design of materials that meet stringent fire safety standards without compromising critical adhesive and mechanical properties.

Introduction: The Imperative for Integrated Flame Retardancy

Adhesives and sealants are integral components in a multitude of industries, including construction, automotive, aerospace, and electronics.[1] As the applications for these materials become more demanding, so do the safety requirements. The inherent organic nature of most polymer-based adhesives and sealants makes them combustible, posing a significant fire hazard. Consequently, the incorporation of flame retardants is no longer a niche requirement but a critical design parameter.

Traditionally, additive flame retardants have been physically blended into the polymer matrix. However, these can suffer from issues such as migration, leaching, and a negative impact on the mechanical properties of the host material.[1][2] This has led to a growing emphasis on reactive flame retardants, which are chemically incorporated into the polymer backbone.[2][3][4] this compound is a prime example of such a reactive flame retardant, offering permanent and stable fire resistance.[1][3]

This application note will provide a detailed exploration of this compound, elucidating its mechanism of action and providing step-by-step protocols for its successful integration into flame-retardant adhesive and sealant formulations.

This compound: A Profile

This compound is a brominated aromatic diol. Its key attributes make it highly suitable for imparting flame retardancy to polyurethane systems.

  • High Bromine Content : The molecule possesses a high percentage of aromatic bromine (typically around 46%), which is the primary source of its flame-retardant efficacy.[5][6]

  • Reactive Hydroxyl Groups : The presence of two hydroxyl (-OH) groups allows it to act as a polyol, reacting with isocyanates to become a permanent part of the polyurethane network.[1][7]

  • Thermal Stability : The aromatic structure provides excellent thermal stability, which is crucial during polymer processing and for the durability of the final product.[7]

Mechanism of Flame Retardancy

The flame-retardant action of this compound is primarily a gas-phase mechanism. When the polymer is exposed to a high-temperature source, the carbon-bromine bonds cleave, releasing bromine radicals (Br•). These radicals are highly effective at interrupting the free-radical chain reactions of combustion in the gas phase, effectively "poisoning" the fire.[1] This scavenging of high-energy radicals like H• and OH• slows down and can ultimately suppress the flame propagation.[1]

Additionally, the release of non-combustible gases can dilute the flammable volatiles and oxygen in the vicinity of the flame, further inhibiting combustion.[8]

Formulation Principles for Polyurethane Adhesives and Sealants

The formulation of a polyurethane adhesive or sealant involves the reaction of a polyol component with an isocyanate component. This compound is incorporated into the polyol side of the formulation.

Core Components
  • Isocyanates : Diisocyanates or polyisocyanates are the "B-side" of the formulation. Common choices include Methylene diphenyl diisocyanate (MDI) and Toluene diisocyanate (TDI). The choice of isocyanate will influence the rigidity, cure time, and adhesive properties of the final product.

  • Polyols : This "A-side" is a blend of different polyols that control the flexibility, hardness, and other physical properties. This is where this compound is introduced. Other polyols, such as polyether or polyester polyols, are used to achieve the desired balance of properties.[9]

  • This compound : As a reactive flame retardant, it is considered a functional polyol. The amount incorporated is a critical factor in achieving the desired level of flame retardancy.[5]

  • Catalysts : Amine or organometallic catalysts are often used to control the reaction rate between the polyol and isocyanate.

  • Additives : Other additives can include chain extenders, crosslinkers, plasticizers, fillers, and adhesion promoters to fine-tune the properties of the adhesive or sealant.

The Causality Behind Formulation Choices

The selection and ratio of these components are dictated by the desired end-use properties. For example:

  • Flexibility vs. Rigidity : A higher ratio of long-chain, flexible polyether polyols will result in a more flexible sealant, while a higher concentration of short-chain diols and a higher crosslink density will produce a more rigid adhesive.

  • Adhesion : The polarity of the polyols and the isocyanate structure play a significant role in the adhesion to different substrates.

  • Flame Retardancy : The level of flame retardancy is directly proportional to the bromine content in the final polymer. Therefore, the amount of this compound is adjusted to meet specific flammability standards, such as UL 94.[5]

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated area or a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Isocyanates are sensitizers and can cause respiratory irritation. Avoid inhalation of vapors.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

Materials and Equipment
  • This compound

  • Polyether or polyester polyol (e.g., polypropylene glycol, polytetramethylene ether glycol)

  • Methylene diphenyl diisocyanate (MDI)

  • Catalyst (e.g., dibutyltin dilaurate)

  • Vacuum oven or desiccator

  • Mechanical stirrer

  • Disposable mixing containers and stir rods

  • Molds for specimen preparation (e.g., aluminum or silicone)

  • Hot plate

  • Analytical balance

Protocol 1: Preparation of a Flame-Retardant Polyurethane Adhesive

This protocol outlines the synthesis of a rigid polyurethane adhesive.

Step 1: Pre-treatment of Polyols

  • Dry the this compound and other polyols in a vacuum oven at 80°C for at least 4 hours to remove any residual moisture. Water can react with the isocyanate, causing foaming and affecting the final properties.

Step 2: Preparation of the Polyol Blend (Part A)

  • In a clean, dry mixing container, weigh the desired amounts of the dried polyether/polyester polyol and this compound.

  • Gently heat the mixture on a hot plate to approximately 60°C to reduce viscosity and ensure homogeneity.

  • Mechanically stir the blend until a uniform mixture is achieved.

  • Allow the blend to cool to room temperature.

  • Add the catalyst to the polyol blend and mix thoroughly.

Step 3: Mixing and Curing

  • Calculate the required amount of MDI (Part B) based on the desired NCO:OH ratio (typically between 1.05 and 1.2 for adhesives).

  • Add the calculated amount of MDI to the polyol blend (Part A).

  • Immediately begin to stir vigorously for 30-60 seconds, ensuring a homogeneous mixture.

  • Pour the reacting mixture into the desired molds for testing.

Step 4: Post-Curing

  • Allow the samples to cure at room temperature for 24 hours, followed by a post-cure in an oven at 70°C for 4-6 hours to ensure complete reaction.

Protocol 2: Characterization of the Flame-Retardant Adhesive

4.4.1. Flammability Testing: UL 94 Vertical Burn Test The UL 94 standard is a widely recognized test for the flammability of plastic materials.[10]

  • Specimen Preparation : Prepare rectangular bar specimens according to the dimensions specified in the UL 94 standard.

  • Conditioning : Condition the specimens as required by the standard (e.g., at 23°C and 50% relative humidity for 48 hours).

  • Test Procedure :

    • Mount the specimen vertically.

    • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds.

    • Remove the flame and record the afterflame time.

    • Reapply the flame for another 10 seconds after the first afterflame ceases.

    • Record the second afterflame time and the afterglow time.

    • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Classification : Classify the material as V-0, V-1, or V-2 based on the criteria outlined in the UL 94 standard.[10][11] A V-0 rating is the most stringent for these classifications.[10]

4.4.2. Adhesive Strength Testing: Lap Shear Strength (ASTM D1002) This test measures the shear strength of an adhesive bond.

  • Substrate Preparation : Prepare standard test substrates (e.g., aluminum, steel) by cleaning and degreasing them.

  • Bonding : Apply the prepared adhesive to one end of a substrate. Overlap it with a second substrate to create a single lap joint with a defined bond area.

  • Curing : Cure the bonded specimens under the same conditions as the bulk material.

  • Testing : Use a universal testing machine to pull the bonded specimens in tension until failure.

  • Calculation : The lap shear strength is calculated by dividing the maximum load by the bond area.

Data Presentation and Visualization

Typical Formulation Data
ComponentFunctionFormulation 1 (Rigid Adhesive)Formulation 2 (Flexible Sealant)
Polyether Polyol (MW 2000)Backbone Polyol40 parts by weight70 parts by weight
This compoundReactive Flame Retardant30 parts by weight20 parts by weight
1,4-ButanediolChain Extender10 parts by weight-
Dibutyltin DilaurateCatalyst0.1 parts by weight0.05 parts by weight
MDI (Polymeric)IsocyanateTo NCO:OH = 1.1To NCO:OH = 1.05
Expected Properties
Hardness (Shore D)~75~40 (Shore A)
UL 94 RatingV-0V-1
Lap Shear Strength (MPa)>10-
Elongation at Break (%)<10>300
Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Polyurethane Formation Workflow

G cluster_0 Part A: Polyol Blend Preparation cluster_1 Part B: Isocyanate cluster_2 Reaction & Curing Polyols Polyether/Polyester Polyols Dry Vacuum Drying (Remove H2O) Polyols->Dry TBP_Diol Tetrabromophthalate Diol TBP_Diol->Dry Blend Homogeneous Blending Dry->Blend Catalyst Catalyst Addition Blend->Catalyst Mix Vigorous Mixing (A + B) Catalyst->Mix MDI MDI/TDI MDI->Mix Pour Pouring into Molds Mix->Pour Cure Curing (Room Temp + Post-Cure) Pour->Cure Final_Product Final_Product Cure->Final_Product Flame-Retardant Adhesive/Sealant

Caption: Workflow for preparing flame-retardant polyurethane.

Flame Retardancy Testing Workflow

G Start Cured Adhesive Specimen Condition Specimen Conditioning Start->Condition Mount Vertical Mounting Condition->Mount Flame1 Apply Flame (10s) Mount->Flame1 Record1 Record Afterflame 1 Flame1->Record1 Flame2 Re-apply Flame (10s) Record1->Flame2 Record2 Record Afterflame 2 & Afterglow Flame2->Record2 Drips Observe Flaming Drips Record2->Drips Classify Classify (V-0, V-1, V-2) Drips->Classify

Caption: UL 94 vertical burn test workflow.

Conclusion and Future Perspectives

This compound is a highly effective reactive flame retardant for polyurethane adhesives and sealants. Its ability to be chemically integrated into the polymer matrix ensures permanent flame retardancy without the drawbacks associated with additive-type retardants.[1][3] By carefully selecting the co-polyols, isocyanates, and other additives, formulators can develop a wide range of flame-retardant products tailored to specific performance requirements.

Future research in this area may focus on synergistic effects of this compound with other non-halogenated flame retardants to reduce the overall halogen content while maintaining high levels of fire safety. Additionally, exploring the use of bio-based polyols in conjunction with this compound could lead to the development of more sustainable flame-retardant adhesive and sealant systems.

References

  • Vertex AI Search. (n.d.). Boosting Adhesive Fire Safety: The Role of this compound Supplier.
  • Firefree Coatings. (n.d.). How Does Fire Retardant Coating (Class A - ASTM E84) Work?.
  • Google Patents. (n.d.). US9796929B2 - Tetrabromophthalic diester flame retardants and their production.
  • MDPI. (n.d.). Flame-Retardant Polyurea Coatings: Mechanisms, Strategies, and Multifunctional Enhancements.
  • EvitaChem. (n.d.). Buy this compound (EVT-369688) | 77098-07-8.
  • ResearchGate. (n.d.). REACTIVE FLAME RETARDANTS FOR POLYURETHANES: CURRENT TECHNOLOGY AND NEW DIRECTIONS.
  • News. (2025, June 17). What Is The Main Uses Of this compound?.
  • Ataman Kimya. (n.d.). This compound.
  • Oceanchem Group. (n.d.). China this compound Mainly Used For Rigid Polyurethane Foams Suppliers, Manufacturers, Factory - Free Sample.
  • Protolabs. (2025, June 12). UL 94 Classification and Flame-Retardant Plastic Materials.
  • Elasto Proxy. (n.d.). UL 94 Flame Ratings for Rubber Products.
  • ResearchGate. (2021, February 11). (PDF) Reactive flame retardants for polyurethanes: Current technology and new directions.
  • PubMed. (2024, May 18). A Comprehensive Review of Reactive Flame Retardants for Polyurethane Materials: Current Development and Future Opportunities in an Environmentally Friendly Direction.
  • Xometry Pro. (2024, May 7). Flame Retardant Plastics & UL 94 Flammability Standards.
  • Google Patents. (n.d.). US20070270567A1 - Two component polyurethane adhesive.

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Application Notes: Textile Treatments with Tetrabromophthalate Diol for Fire Resistance

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Mitigating Textile Flammability

The inherent flammability of common textiles, particularly those derived from natural cellulose (e.g., cotton) and synthetic polymers, poses significant safety risks. Effective fire-retardant (FR) treatments are critical for applications ranging from protective clothing and upholstery to construction and transportation materials. Flame retardants function by interrupting the combustion cycle at various stages, thereby reducing the material's propensity to ignite and slowing the spread of flames should ignition occur.[1]

Tetrabromophthalate diol (TBP-diol), a brominated aromatic compound, serves as a highly effective reactive flame retardant .[2][3] Unlike additive flame retardants, which are physically mixed into a material and can leach out over time, TBP-diol chemically bonds with the polymer matrix.[4][5] This reactive nature ensures a durable, long-lasting flame-retardant effect, making it particularly suitable for applications requiring high performance and longevity, such as in polyurethanes, polyesters, and specialized textile coatings.[4][6][7] This document provides a comprehensive guide to the application and evaluation of TBP-diol for conferring fire resistance to textile substrates.

Mechanism of Action: Interrupting the Combustion Cycle

The efficacy of this compound stems from its high bromine content (typically 44-46%) and its ability to act in both the gas and condensed phases of a fire.[2][5][8]

  • Gas Phase Inhibition (Vapor Phase): Upon exposure to the high temperatures of a fire, the bromine-carbon bonds in TBP-diol break, releasing bromine radicals (Br•). These radicals are highly effective at scavenging the high-energy hydrogen (H•) and hydroxyl (OH•) radicals in the flame, which are the primary drivers of the exothermic combustion chain reaction. By converting these reactive species into less reactive molecules like HBr, the flame's energy is reduced, and its propagation is suppressed.[5] This gas-phase action is the dominant mechanism for brominated flame retardants.

  • Condensed Phase Action (Solid Phase): In the solid textile material, TBP-diol promotes char formation.[9] During thermal decomposition, it alters the pyrolysis pathways of the polymer, leading to the formation of a stable, insulating layer of carbonaceous char on the fabric's surface. This char layer serves two purposes: it acts as a physical barrier, limiting the release of flammable volatile gases that would otherwise fuel the fire, and it insulates the underlying material from the heat source.

G cluster_fire Combustion Cycle cluster_fr TBP-diol Intervention Heat Heat Fuel Fuel Heat->Fuel Pyrolysis TBP_Diol This compound Heat->TBP_Diol ChainReactions H•, OH• Radicals Fuel->ChainReactions Volatiles Oxygen Oxygen Oxygen->ChainReactions ChainReactions->Heat GasPhase Gas Phase Action (Release of Br•) TBP_Diol->GasPhase CondensedPhase Condensed Phase Action (Char Formation) TBP_Diol->CondensedPhase GasPhase->ChainReactions Radical Scavenging CondensedPhase->Fuel Insulates & Reduces Volatiles

Figure 1. Mechanism of TBP-diol in interrupting the fire tetrahedron.

Chemistry and Properties of this compound

Understanding the physicochemical properties of TBP-diol is essential for formulation development and process optimization. It is typically supplied as a viscous, succinic to light brown liquid.[2][4]

PropertyTypical ValueSignificance in Application
CAS Number 77098-07-8 & 20566-35-2Unique identifier for the chemical substance.
Appearance Succinic, ropy/viscous liquid[2][3]High viscosity requires appropriate handling and dispersion techniques.
Bromine Content 44 - 46%[2][8]High bromine content is directly related to its flame-retardant efficiency.
Hydroxyl Value (mg KOH/g) 200 - 235[2]Indicates the concentration of reactive -OH groups available for chemical bonding.
Viscosity (cP at 25°C) 80,000 - 130,000[2]Influences the choice of application method (e.g., padding, coating).
Solubility Soluble in acetone, toluene, alcohols; Insoluble in water[2][3]Dictates the solvent system required for creating a stable treatment solution.
Thermal Stability (TGA) 5% weight loss: ~166°C[2]Must be stable at the curing temperatures used for textile finishing.

Application Protocol for Textile Treatment

This protocol details a standard pad-dry-cure method for applying TBP-diol to a 100% cotton or cotton/polyester blend fabric. The causality for key steps is explained to provide a deeper understanding of the process.

4.1 Materials and Reagents

  • Textile Substrate: Pre-scoured and desized 100% cotton or 65/35 poly-cotton woven fabric.

    • Rationale: Pre-treatment removes impurities, waxes, and sizing agents that could interfere with the uniform uptake and adhesion of the FR finish.

  • This compound (TBP-diol): As specified in the table above.

  • Cross-linking Agent: e.g., 1,2,3,4-Butanetetracarboxylic acid (BTCA).

    • Rationale: BTCA can form ester bonds with both the hydroxyl groups of the TBP-diol and the cellulose of the cotton fibers, creating a durable, cross-linked network.[10][11]

  • Catalyst: e.g., Sodium hypophosphite (SHP).

    • Rationale: SHP catalyzes the esterification reaction between the polycarboxylic acid (BTCA) and the hydroxyl groups on the cellulose and TBP-diol.[11]

  • Binder: e.g., Acrylic-based binder.

    • Rationale: A binder enhances the adhesion of the FR formulation to the fabric surface and improves its durability to washing (laundering).

  • Wetting Agent: Non-ionic surfactant.

    • Rationale: Reduces the surface tension of the treatment bath, ensuring rapid and uniform wetting of the fabric.

  • Solvent: Acetone or a suitable alcohol.[2][3]

4.2 Preparation of the Treatment Bath (Example Formulation)

  • In a well-ventilated fume hood, prepare the solvent system.

  • Slowly add TBP-diol to the solvent under constant agitation until fully dissolved. The high viscosity may require mechanical stirring.

  • Add the cross-linking agent (BTCA) and catalyst (SHP) to the solution and continue stirring.

  • Add the acrylic binder and a few drops of the non-ionic wetting agent.

  • Continue mixing for 15-20 minutes to ensure a homogenous and stable dispersion.

4.3 Pad-Dry-Cure Procedure

  • Padding: Immerse the fabric sample in the treatment bath. Pass the saturated fabric through a two-roll laboratory padder at a controlled pressure and speed to achieve a specific wet pick-up (WPU), typically 70-80%.

    • Rationale: The padding process ensures a uniform and controlled application of the chemical finish across the entire fabric. WPU is a critical parameter that determines the final add-on of the flame retardant.

  • Drying: Dry the padded fabric in a laboratory oven or stenter at 80-100°C for 3-5 minutes.

    • Rationale: This step removes the solvent and water, preparing the fabric for the high-temperature curing phase. Drying too quickly or at too high a temperature can cause premature reaction or migration of chemicals.

  • Curing: Transfer the dried fabric to a high-temperature oven and cure at 150-170°C for 2-4 minutes.

    • Rationale: Curing is the critical step where the cross-linking reaction occurs. The heat provides the necessary activation energy for the TBP-diol, BTCA, and cellulose to chemically bond, fixing the flame retardant permanently to the fabric.[5]

  • Post-Treatment Washing: After curing, thoroughly rinse the fabric in warm water, followed by a wash with a non-ionic detergent to remove any unreacted chemicals and surface deposits.[12] Finally, rinse with cold water and air dry.

    • Rationale: This "washing-off" step is crucial for achieving good fabric hand-feel and ensuring the removal of residual chemicals that are not bonded to the fabric.[13]

G cluster_prep Formulation Preparation cluster_process Application Process Solvent Solvent TBP_Diol TBP_Diol Solvent->TBP_Diol Dissolve Crosslinker Crosslinker TBP_Diol->Crosslinker Add Binder Binder Crosslinker->Binder Add Bath Bath Binder->Bath Homogenize Padding Padding (70-80% WPU) Bath->Padding Fabric Fabric Fabric->Padding Drying Drying (80-100°C) Padding->Drying Curing Curing (150-170°C) Drying->Curing Washing Post-Wash & Dry Curing->Washing Final_Fabric FR Treated Fabric Washing->Final_Fabric

Figure 2. Experimental workflow for the pad-dry-cure application of TBP-diol.

Evaluation of Flame Retardancy

The performance of the TBP-diol treatment must be validated using standardized flammability tests.

Test MethodStandardKey Parameters MeasuredDesired Outcome for FR Fabric
Vertical Flame Test ASTM D6413[14][15]Afterflame time, Afterglow time, Char lengthSelf-extinguishes upon removal of flame; minimal afterflame/afterglow; short char length.
Limiting Oxygen Index (LOI) ASTM D2863 / ISO 4589[16][17]Minimum oxygen concentration (%) to sustain combustionLOI > 26% (Generally considered flame retardant for textiles). Untreated cotton is ~18%.
Cone Calorimetry ASTM E1354 / ISO 5660[18][19]Heat Release Rate (HRR), Peak HRR, Time to Ignition (TTI), Total Smoke Release (TSR)Lower Peak HRR, longer TTI, reduced TSR, increased char residue.

Example Performance Data (Hypothetical)

Fabric SampleAfterflame (s) (ASTM D6413)Char Length (mm) (ASTM D6413)LOI (%) (ASTM D2863)Peak HRR (kW/m²) (ASTM E1354)
Untreated Cotton>100 (Burned completely)N/A18.5~250
TBP-diol Treated Cotton08528.0~95

Characterization of Treated Textiles

Analytical techniques can be used to confirm the presence of the treatment and assess its effect on the textile's properties.

  • Thermogravimetric Analysis (TGA): This is a primary tool for evaluating flame retardancy. TGA measures the weight loss of a material as a function of temperature. A successful FR treatment will show an earlier onset of decomposition at a lower temperature, but a significantly higher percentage of char residue at high temperatures (e.g., 600°C) compared to the untreated fabric.[20][21][22][23] This increased char is direct evidence of the condensed phase mechanism.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to identify the chemical changes in the treated fabric. The appearance of new peaks corresponding to the ester linkages formed between the BTCA, cellulose, and TBP-diol would confirm the cross-linking reaction.

  • Scanning Electron Microscopy (SEM): SEM imaging can visualize the surface of the treated fibers. It can show the presence of a uniform coating and confirm that the treatment has not adversely affected the fiber structure.

Safety, Handling, and Environmental Considerations

7.1 Laboratory Safety

  • This compound and its formulation components should be handled in a well-ventilated area or fume hood.

  • Appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

  • Consult the Safety Data Sheet (SDS) for TBP-diol and all other chemicals before use for detailed handling and disposal information.

7.2 Environmental & Health Profile Brominated flame retardants (BFRs) as a class have been subject to environmental and health scrutiny.[24][25] Concerns have been raised about their persistence in the environment and potential for bioaccumulation.[4] Some BFRs have been associated with adverse health effects, including endocrine disruption.[24][26][27][28]

However, it is critical to distinguish between different types of BFRs. TBP-diol is a reactive flame retardant, meaning it is designed to chemically bond into the polymer structure.[4][5] This significantly reduces its potential to leach from the final product compared to additive BFRs.[5] Nevertheless, responsible management of emissions and waste during the manufacturing and treatment processes is essential to minimize environmental release.[4]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Poor Flame Retardancy Insufficient wet pick-up (WPU); Incorrect curing temperature or time; Inactive catalyst.Verify padder pressure and speed; Optimize curing conditions (temp/time); Use fresh catalyst.
Stiff or Harsh Fabric Hand Excessive binder or cross-linker concentration; Incomplete removal of unreacted chemicals.Reduce binder/cross-linker levels in the formulation; Ensure thorough post-treatment washing.
Uneven Treatment (Blotchy) Improperly prepared fabric (sizing remains); Poor wetting of the fabric; Incompatible formulation components.Ensure fabric is properly scoured and desized; Increase wetting agent concentration; Check formulation for stability.
Loss of FR Properties after Washing Insufficient curing leading to poor fixation; Incompatible binder system.Increase curing temperature or duration; Select a binder with better wash durability for the specific fiber type.

References

  • Ataman Kimya. (n.d.). This compound. Retrieved from [Link]

  • Baoxu Chemical. (n.d.). BX FR PHT4 Diol Tetrabromophthalic Diol. Retrieved from [Link]

  • Oceanchem Group. (n.d.). China this compound Mainly Used For Rigid Polyurethane Foams Suppliers, Manufacturers, Factory. Retrieved from [Link]

  • News. (2025, June 17). What Is The Main Uses Of this compound? Retrieved from [Link]

  • Oceanchem Group. (n.d.). This compound. Retrieved from [Link]

  • Lanxess. (2017, March). PHT4™ and PHT4-Diol™. Retrieved from [Link]

  • ResearchGate. (n.d.). Study on properties of cotton fabric incorporated with diammonium phosphate flame retardant through cyclodextrin and 1,2,3,4-butane tetracarboxylic acid binding system. Retrieved from [Link]

  • Begoodtex. (2025, January 2). Understanding Flame Retardant Textiles: Flame Retardant Mechanism And Application. Retrieved from [Link]

  • Google Patents. (n.d.). US9796929B2 - Tetrabromophthalic diester flame retardants and their production.
  • National Institute of Environmental Health Sciences. (n.d.). Flame Retardants. Retrieved from [Link]

  • MDPI. (2024, July 18). Thermal Degradation and Chemical Analysis of Flame-Retardant-Treated Jute Fabrics. Retrieved from [Link]

  • Intertek. (n.d.). Oxygen Index ASTM D2863. Retrieved from [Link]

  • Textile Tester. (2025, March 2). ASTM D6413 Flame Resistance of Textiles. Retrieved from [Link]

  • Openjournals UGent. (2019, June 15). THERMAL ANALYSIS (DSC, TGA) OF TEXTILE FLAME RETARDANTS WITH LOWER ENVIRONMENTAL IMPACT. Retrieved from [Link]

  • Croda Industrial Specialties. (n.d.). Washing off and after treatment. Retrieved from [Link]

  • European Union. (n.d.). Brominated flame retardants. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Burning Issues - The Health and Environmental Concerns of Brominated Flame Retardants. Retrieved from [Link]

  • ResearchGate. (n.d.). TGA results and degradation temperatures of control and FR-treated cotton fabrics. Retrieved from [Link]

  • VTEC Laboratories. (n.d.). ASTM E1354 | Cone Calorimeter Testing. Retrieved from [Link]

  • PubMed. (n.d.). Multifunctional finishing of cotton fabrics with 3,3',4,4'-benzophenone tetracarboxylic dianhydride: reaction mechanism. Retrieved from [Link]

  • PubMed. (n.d.). Health consequences of exposure to brominated flame retardants: a systematic review. Retrieved from [Link]

  • Kiyo R&D. (n.d.). Oxygen Index Testing As per standard ASTM D2863. Retrieved from [Link]

  • Tyndale USA. (2014, February 10). ASTM D6413: Vertical Flame Test for Flame Resistance of Textiles. Retrieved from [Link]

  • Capital Testing. (n.d.). ASTM E1354 - Cone Calorimeter Laboratory Testing. Retrieved from [Link]

  • RTI International. (2022, May 20). Brominated Flame Retardants – A Question of Safety. Retrieved from [Link]

  • SNF. (n.d.). Pre-Treatment & Dyeing: Advanced Textile Polymer Solutions. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Developing flame-retardant, antibacterial cotton fabric by incorporating a linear polysiloxane-based coating. Retrieved from [Link]

  • TA Instruments. (n.d.). Use of TGA to Distinguish Flame-Retarded Polymers from Standard Polymers. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing the loading of Tetrabromophthalate diol for maximum flame retardancy

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Reactive Flame Retardant Loading & Process Control for Rigid Polyurethanes

Document ID: TBPD-OPT-2024 | Status: Live Guide

Executive Summary

Tetrabromophthalate diol (commonly referred to as PHT4-Diol or RB-79 ) is the industry-standard reactive flame retardant (FR) for Class 1 and Class 2 rigid polyurethane foams (RPUF) and elastomers. Unlike additive FRs, TBPD chemically bonds into the polymer backbone, eliminating migration issues.

However, its high viscosity (~100,000 cps) and specific hydroxyl functionality present unique challenges. Improper handling leads to friability (brittleness) , mix-head clogging , or stoichiometric imbalance (soft/collapsed foam).

This guide addresses the critical control points for maximizing Limiting Oxygen Index (LOI) while maintaining compressive strength.

Module 1: Pre-Process & Viscosity Management

Context: TBPD is an extremely viscous liquid (paste-like) at room temperature. Users often report pump failures or poor mixing efficiency.

Q: The material is too viscous to pump. Can I dilute it?

A: Dilution should be your secondary option. Your primary strategy must be thermal conditioning .

  • Thermal Conditioning (Recommended): TBPD exhibits a steep viscosity-temperature profile.

    • Protocol: Heat the drum/IBC to 50–60°C for 24 hours prior to use.

    • Result: Viscosity drops from ~100,000 cps (25°C) to <5,000 cps (60°C), making it pumpable with standard gear pumps.

  • Blending (Dilution): If heating is insufficient, blend TBPD with a low-viscosity polyether polyol (e.g., sucrose/glycerine initiated).

    • Warning: Do not dilute with solvents (like acetone) unless you are making a coating. For foams, solvents act as auxiliary blowing agents or collapse the cell structure.

Q: We are seeing "streaking" in the final foam. What is the cause?

A: Streaking indicates poor impingement mixing, likely due to a viscosity mismatch between the A-side (Isocyanate) and B-side (Polyol + TBPD).

  • The Fix: Ensure the viscosity of your B-side blend is within ±2000 cps of your Isocyanate (typically PMDI, ~200 cps). If TBPD raises B-side viscosity too high, you must increase the B-side temperature at the mix head or use a high-shear mixer.

Module 2: Stoichiometry & Formulation Logic

Context: Because TBPD is a diol (contains two -OH groups), it consumes isocyanate. Ignoring this leads to a low Isocyanate Index, resulting in soft foam with poor dimensional stability.

Q: How do I calculate the Isocyanate requirement when adding TBPD?

A: You must treat TBPD as a polyol, not an inert filler.

  • Key Data: TBPD Hydroxyl Value (OH#) ≈ 200–235 mg KOH/g .[1]

  • Calculation:

    
    
    Where 
    
    
    
    is weight fraction.

Visualizing the Formulation Logic:

FormulationLogic BasePolyol Base Polyol (High OH#) Calculation Calculate Total Equivalent Weight BasePolyol->Calculation TBPD TBPD (PHT4-Diol) (OH#: 215 avg) TBPD->Calculation Consumes NCO Synergist P-Synergist (TCPP/TEP) Synergist->Calculation Inert (usually) IsoIndex Adjust Isocyanate (Index 110-120) Calculation->IsoIndex Network Crosslinked Polymer Network IsoIndex->Network

Figure 1: Stoichiometric integration of reactive flame retardants. TBPD actively consumes Isocyanate, requiring index adjustment.

Module 3: Optimization & Synergism

Context: High loadings of TBPD (>20 wt%) can cause friability (powdering surface) and reduce compressive strength because the aromatic ring is rigid and bulky.

Q: How can I achieve UL-94 V-0 without making the foam brittle?

A: Utilize the Bromine-Phosphorus Synergism . You can reduce TBPD loading by introducing a phosphorus source.[2]

  • Mechanism:

    • Bromine (TBPD): Scavenges radicals (

      
      , 
      
      
      
      ) in the gas phase, stopping the flame chain reaction.
    • Phosphorus: Promotes char formation in the condensed phase, shielding the underlying polymer.

  • Recommended Ratio: Maintain a Br:P ratio of approximately 3:1 to 4:1 .

Performance Comparison Table
Formulation StrategyTBPD Loading (%)P-Synergist (TCPP)LOI (%)Compressive StrengthFriability Risk
Baseline (No FR) 0%0%19.0HighNone
TBPD Only 25%0%24.5ModerateHigh
Synergistic Blend 12% 3% 25.0 High Low

Note: Data is illustrative of typical RPUF systems. Exact values depend on base polyol functionality.

Module 4: Troubleshooting Guide

Q: My foam core is discoloring (scorching) from light yellow to dark brown.

A: This is "bun scorching," caused by the high exotherm of the urethane reaction, potentially aggravated by acidic impurities in the FR.

  • Root Cause: TBPD can contain trace residual acid (Acid No. should be <0.1). High acidity catalyzes the urethane reaction uncontrollably or degrades the polymer.

  • The Fix:

    • Check the Certificate of Analysis (CoA) for Acid Number.

    • Add an acid scavenger (e.g., epoxy soybean oil) at 0.5 - 1.0 php (parts per hundred polyol).

    • Lower the catalyst concentration slightly to compensate for the autocatalytic effect of the heat.

Q: The foam skin is peeling or showing poor adhesion to substrates.

A: TBPD migrates less than additive FRs, but surface cure issues can occur if the "Cream Time" is too fast.

  • The Fix: TBPD contains aromatic rings which can increase system reactivity compared to aliphatic polyols.

    • Action: Reduce amine catalyst loading by 10-15%.

    • Action: Verify mold temperature is adequate (40-50°C) to ensure surface crosslinking completes before the core pulls away.

References

  • Thong, Y. X., Li, X., & Yin, J. (2022).[3] How to Compare and Select Flame Retardants for Rigid Polyurethane Foam. Journal of Nanotechnology and Nanomaterials, 3(2), 61-66.[3] [Link]

  • Huo, S., et al. (2022). Understanding the Flame Retardant Mechanism of Intumescent Flame Retardant on Improving the Fire Safety of Rigid Polyurethane Foam. Polymers, 14(22), 4949. [Link][4]

  • Baoxu Chemical. (2024). BX FR PHT4 Diol Tetrabromophthalic Diol Technical Specifications. [Link]

Sources

Strategies for the safe handling and disposal of Tetrabromophthalate diol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Safe Handling & Disposal of Tetrabromophthalate Diol (TBPD)

Introduction: The Nature of the Beast

Welcome to the technical support hub for this compound (TBPD), often marketed as PHT4-Diol™. As researchers and formulators, you are likely utilizing TBPD to impart permanent flame retardancy to rigid Polyurethane (PU) foams and elastomers.

The Scientific Context: Unlike additive flame retardants that merely sit within the polymer matrix and can leach out over time, TBPD is a reactive diol . It contains hydroxyl (-OH) groups that react chemically with isocyanates to become covalently bound into the polymer backbone [1]. This "locking in" mechanism prevents migration, but it demands precise handling. You are not just mixing a powder; you are managing a stoichiometry-sensitive chemical reaction.

This guide addresses the three most common technical tickets we receive: Viscosity Management , Stoichiometric Integrity , and Halogenated Waste Disposal .

Module 1: Pre-Operational & Storage (Viscosity Management)

Status: The material is in the drum, but it is extremely viscous (15,000–100,000 cP).

Q1: The material is too thick to pump. Can I heat it, and what is the thermal ceiling? A: Yes, heating is often mandatory, but you must respect the Thermal Degradation Threshold .

  • The Science: TBPD is a viscous amber liquid that exhibits high viscosity due to hydrogen bonding and molecular weight. While it is thermally stable up to ~200°C for short periods, prolonged exposure to high heat in storage can cause discoloration (oxidation) or acid number creep (hydrolysis) [2].

  • Protocol:

    • Target Temperature: Heat the drum/pail to 40°C – 60°C . This typically drops viscosity significantly, making it pumpable.

    • Method: Use a band heater or hot room. Avoid localized heating (e.g., stick heaters) which can create hot spots >210°C, triggering the release of Hydrogen Bromide (HBr) gas [3].

    • Verification: Check the material's clarity. If it turns dark brown or black, thermal degradation has occurred.

Q2: I see crystals or solids in the bottom of the container. Is the product spoiled? A: Not necessarily.

  • The Science: While TBPD is a liquid, it is derived from Tetrabromophthalic Anhydride (a solid). At low temperatures (<15°C), partial crystallization or "structuring" can occur.

  • Troubleshooting:

    • Action: Gently warm the container to 50°C and agitate (mechanical stirrer).

    • Validation: If the solids redissolve and the solution remains clear/amber, it is fit for use. If solids persist after 4 hours at 50°C, quarantine the lot.

Module 2: Operational Handling (Synthesis & Reactivity)

Status: Material is being transferred to the reactor/mixing head.

Q3: How strictly do I need to control moisture? A: Critical Priority.

  • The Mechanism: TBPD is hygroscopic. Water acts as a competing "blowing agent" in PU chemistry. It reacts with isocyanate to form CO2 and urea linkages, rather than the intended urethane linkages with TBPD. This throws off your Index (Isocyanate/Hydroxyl ratio) and ruins fire performance [1].

  • Protocol:

    • Keep containers chemically sealed (nitrogen blanket recommended for bulk tanks).

    • Max Moisture Content: Ensure TBPD moisture is <0.1% (w/w) before mixing.

Q4: Where do I add TBPD in my formulation? A: Always add it to the B-Side (Polyol Component) .

  • The Logic: TBPD is a diol.[1][2][3][4][5][6][7] If you premix it with the A-Side (Isocyanate), it will begin reacting immediately, creating a prepolymer that will gel up your storage tank or lines.

  • Workflow:

    • Charge Polyols.

    • Add TBPD.[4][6]

    • Add Catalysts/Surfactants.

    • Mix until homogeneous (TBPD is dense (~1.8 g/cm³); ensure it doesn't settle at the bottom) [4].

Module 3: Emergency Response & Spills

Status: Accidental release in the lab.

Q5: I spilled TBPD. It’s sticky and hard to clean. Can I wash it down the drain? A: ABSOLUTELY NOT.

  • The Hazard: TBPD is toxic to aquatic life with long-lasting effects. It sinks in water (Specific Gravity > 1.7).

  • Cleanup Protocol:

    • Contain: Dike the spill. Do not let it enter drains.[1]

    • Physical Removal: Because of its high viscosity, scrape up the bulk material first. Using absorbents immediately will just create a heavy, sticky mess.

    • Solvent Wash: After scraping, clean the residue with acetone or alcohol (TBPD is soluble in polar solvents) [4].

    • Absorb: Apply dry sand or chemical absorbent to the solvent wash.

Q6: What happens if the material catches fire? A: TBPD is a flame retardant, so it resists ignition. However, in a sustained external fire, it will decompose.

  • The Danger: Thermal decomposition releases Hydrogen Bromide (HBr) and Bromine (Br2) gases. These are corrosive and toxic.[4]

  • Response: Firefighters must wear full acid-gas rated respirators or SCBA.

Module 4: Waste Management & Disposal

Status: Disposing of reaction waste or expired material.

Q7: Can I send this to a standard landfill or general incinerator? A: No. This is Halogenated Waste .

  • The Science: Incinerating brominated compounds at low temperatures (<850°C) can catalyze the formation of Polybrominated Dibenzo-p-Dioxins and Dibenzofurans (PBDD/Fs), which are highly toxic POPs (Persistent Organic Pollutants) [5].

  • Disposal Protocol:

    • Segregation: Label waste clearly as "Halogenated Organic Waste" or "Brominated Flame Retardant Waste." Do not mix with non-halogenated solvents (this raises the disposal cost of the entire mix).

    • Treatment: Must be sent to a High-Temperature Hazardous Waste Incinerator operating >1100°C with specific flue gas scrubbing (to capture HBr) [6].

    • Waste Codes: Consult local regulations (e.g., EWC 07 02 08 in Europe).

Visualizing the Workflow

Diagram 1: Safe Handling Logic Flow

This workflow illustrates the critical decision points for viscosity and reactivity management.

TBPD_Handling Start Start: TBPD Intake CheckVisc Check Viscosity (Is it pumpable?) Start->CheckVisc Heat Heat Drum (40-60°C, Band Heater) CheckVisc->Heat Too Viscous Mix Mix into Polyol (B-Side) (Agitate to suspend) CheckVisc->Mix Pumpable Inspect Visual Inspection (Clear Amber?) Heat->Inspect Reject REJECT: Dark/Degraded Inspect->Reject Black/Solids Inspect->Mix Clear React React with Isocyanate (Final PU Product) Mix->React

Caption: Operational workflow for managing TBPD viscosity and preventing thermal degradation during processing.

Diagram 2: Disposal Decision Tree

This logic ensures compliance with environmental regulations regarding halogenated waste.

TBPD_Disposal WasteGen Waste Generation (Spill or Expired) TypeCheck Is it mixed with Isocyanates? WasteGen->TypeCheck Cured Solid Cured PU Foam (Chemically Inert) TypeCheck->Cured Yes (Reacted) Raw Raw Liquid TBPD (Reactive/Halogenated) TypeCheck->Raw No (Liquid) Landfill Non-Haz Landfill (If local regs permit) Cured->Landfill Low Hazard Incinerate High-Temp Incineration (>1100°C + Scrubbers) Raw->Incinerate Must Destroy Bromine

Caption: Decision matrix distinguishing between inert cured foam disposal and hazardous raw chemical disposal.

Quantitative Data Summary

PropertyValue / LimitRelevance to Handling
Physical State Viscous Liquid (Amber)Requires heating (40-60°C) for pumping.
Viscosity (25°C) 15,000 – 120,000 cPextremely resistant to flow at room temp.
Density ~1.8 g/cm³Sinks in water; requires agitation to prevent settling in polyol blends.
Decomposition Temp >200°CDo not exceed this temp to avoid HBr gas release.[1]
Solubility Soluble in Acetone, TolueneUse these solvents for spill cleanup (not water).
Bromine Content ~46% (w/w)High halogen content mandates specific incineration protocols.

References

  • Lanxess Solutions US Inc. (2017). Product Safety Assessment: PHT4™ and PHT4-Diol™. Retrieved from

  • EvitaChem. (n.d.). This compound Physical Properties and Stability. Retrieved from

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Tetrabromophthalic Anhydride. Retrieved from

  • Oceanchem Group. (n.d.). This compound 77098-07-8 Technical Data Sheet. Retrieved from

  • Murdoch University. (2012). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from

  • Envirocare. (2024). New monitoring requirements for brominated flame retardants incineration. Retrieved from

Sources

Technical Support Center: Tetrabromophthalate Diol for Advanced Smoke and Toxic Gas Suppression in Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for Tetrabromophthalate Diol (TBP-diol). This guide is designed for researchers, scientists, and formulation chemists who are leveraging this reactive flame retardant to enhance the fire safety of polymers, with a specific focus on reducing smoke and toxic gas emissions. Here, you will find in-depth answers to common questions, troubleshooting guidance for your experiments, and detailed protocols to ensure the successful integration of TBP-diol into your polymer systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a flame retardant?

This compound is a reactive brominated flame retardant. Unlike additive flame retardants that are physically mixed into a polymer, TBP-diol has hydroxyl (-OH) functional groups that allow it to chemically react and integrate into the polymer backbone, particularly in thermosetting systems like polyurethanes and unsaturated polyesters.[1][2][3] Its primary flame retardant mechanism occurs in the gas phase during combustion. The high bromine content is released as bromine radicals which act as scavengers for the high-energy H• and HO• radicals that propagate the fire, effectively quenching the flame.[1]

Q2: What are the primary advantages of using a reactive flame retardant like TBP-diol over traditional additive types?

The key advantage of TBP-diol lies in its reactive nature. By becoming a permanent part of the polymer structure, it offers:

  • Permanence: It prevents the flame retardant from leaching or migrating out of the polymer over time, ensuring long-term, stable fire safety.[1]

  • Preservation of Mechanical Properties: Because it integrates smoothly into the polymer matrix, it often has a minimal negative impact on the mechanical properties (like compressive strength and dimensional stability) of the final material, which can be a significant issue with additive flame retardants.[2][3]

  • Lower Smoke Production: Formulations with TBP-diol tend to produce significantly less smoke compared to those with many additive flame retardants.[2] This is crucial, as smoke inhalation is a primary cause of fire-related fatalities.

Q3: In which polymer systems is this compound most effectively used?

TBP-diol is particularly well-suited for thermosetting polymer systems where its diol functionality can participate in the polymerization reaction.[1] It is most commonly and effectively used in:

  • Rigid Polyurethane (PUR) Foams: For building insulation and other structural applications.[2][4]

  • Unsaturated Polyester Resins. [5]

  • Adhesives and Coatings. [1][4]

  • Elastomers. [2][4]

While it is designed for reactive systems, derivatives of tetrabromophthalic anhydride are also used in a wide range of other plastics.[6][7]

Q4: What are the typical loading levels of TBP-diol required for effective flame retardancy?

The required amount of TBP-diol can vary significantly based on the polymer system, the desired level of flame retardancy (e.g., Class I or Class II), and the presence of other flame retardants.[2] Generally, loading levels can range from 3% to 30% by weight.[6][8] For many applications, a range of 5% to 15% is often found to be a cost-effective and performant choice.[6] It is always recommended to perform a ladder study to determine the optimal concentration for your specific application.

Q5: What is the specific mechanism by which TBP-diol reduces smoke and toxic gas emissions?

The reduction in smoke and toxic gases is a multi-faceted process.

  • Gas-Phase Inhibition: As mentioned, the primary flame-retardant action is in the gas phase, where bromine radicals interrupt the chain reactions of combustion.[1] This leads to less complete combustion and a lower rate of heat release, which in turn reduces the generation of smoke particulates.

  • Char Promotion: While the primary mechanism is in the gas phase, brominated flame retardants can also promote the formation of a stable char layer on the polymer surface during burning. This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and trapping volatile, flammable degradation products. This reduces the fuel available for combustion and smoke formation.

  • Altered Decomposition Pathway: The presence of TBP-diol within the polymer structure can alter the thermal decomposition pathway of the polymer itself, favoring the formation of less flammable and less smoke-producing byproducts.

Q6: Are there any specific safety precautions to consider when handling this compound?

TBP-diol is a viscous liquid and is considered to have low volatility, minimizing the risk of inhalation under normal industrial handling conditions.[2][5] However, as with any chemical, proper personal protective equipment (PPE) should be used.

  • Skin Contact: The most likely route of exposure is skin contact.[5] Always wear gloves and appropriate lab attire to prevent direct contact.

  • Ventilation: Work in a well-ventilated area to avoid the potential for any aerosol or vapor buildup.

  • Material Safety Data Sheet (MSDS): Always consult the MSDS provided by the manufacturer for detailed handling, storage, and emergency procedures before beginning any experiment.

Q7: Can this compound be used synergistically with other flame retardants?

Yes, TBP-diol can be blended with other flame retardant materials to create a synergistic effect, often leading to improved performance at lower overall loading levels.[6]

  • Phosphorus-based Flame Retardants: Combining brominated compounds like TBP-diol with phosphorus-based flame retardants is a common strategy. The bromine acts in the gas phase, while the phosphorus often promotes char formation in the condensed phase, creating a powerful dual-mechanism flame retardancy.

  • Antioxidants: Blending with hindered phenolic antioxidants can provide anti-scorch and anti-discoloration properties in addition to flame retardancy.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

TroubleshootingFlow cluster_FR Troubleshooting Inconsistent Flame Retardancy cluster_Smoke Troubleshooting High Emissions cluster_Mech Troubleshooting Poor Mechanicals cluster_Proc Troubleshooting Processing Issues Start Identify Experimental Issue Inconsistent_FR Inconsistent Flame Retardancy Start->Inconsistent_FR High_Smoke High Smoke / Toxic Gas Start->High_Smoke Poor_Mechanicals Poor Mechanical Properties Start->Poor_Mechanicals Processing_Issues Processing Issues Start->Processing_Issues FR_Sol1 Verify Homogeneous Mixing: Ensure TBP-diol is fully dispersed. Use high-shear mixing if necessary. Inconsistent_FR->FR_Sol1 Dispersion? FR_Sol2 Check Reaction Stoichiometry: Confirm correct molar ratios of diol, isocyanate, and other reactants. Inconsistent_FR->FR_Sol2 Chemistry? FR_Sol3 Control Curing Conditions: Ensure consistent temperature and time for complete reaction. Inconsistent_FR->FR_Sol3 Curing? Smoke_Sol1 Optimize TBP-diol Loading: Conduct a ladder study to find the optimal concentration. High_Smoke->Smoke_Sol1 Concentration? Smoke_Sol2 Introduce a Synergist: Consider adding a phosphorus-based FR to promote charring. High_Smoke->Smoke_Sol2 Synergy? Smoke_Sol3 Evaluate Polymer Base: Ensure the base polymer is of consistent quality. High_Smoke->Smoke_Sol3 Raw Materials? Mech_Sol1 Re-evaluate Loading Level: Excessive loading can plasticize the polymer. Reduce concentration if possible. Poor_Mechanicals->Mech_Sol1 Loading? Mech_Sol2 Adjust Polyol/Isocyanate Index: Compensate for the hydroxyls from TBP-diol in the formulation. Poor_Mechanicals->Mech_Sol2 Formulation? Mech_Sol3 Confirm Complete Curing: Unreacted TBP-diol can act as a plasticizer. Verify cure. Poor_Mechanicals->Mech_Sol3 Curing? Proc_Sol1 Pre-mix TBP-diol: Blend with the polyol component before adding the isocyanate. Processing_Issues->Proc_Sol1 Mixing Order? Proc_Sol2 Adjust Viscosity: Gently heat the TBP-diol or polyol blend to lower viscosity for better mixing. Processing_Issues->Proc_Sol2 Viscosity? Proc_Sol3 Check for Contaminants: Moisture can prematurely initiate reactions. Ensure all components are dry. Processing_Issues->Proc_Sol3 Contamination?

Caption: A troubleshooting flowchart for common experimental issues.

Q: My polymer samples exhibit inconsistent flame retardancy results, even at the same TBP-diol loading. What could be the cause?

A: Inconsistency often points to issues in dispersion or reaction.

  • Homogeneity: TBP-diol is a viscous liquid and must be homogeneously dispersed throughout the polymer matrix.[2] Inadequate mixing can lead to localized areas with lower flame retardant concentration. Consider using a higher shear mixer or pre-blending the TBP-diol with the polyol component of your system until a uniform mixture is achieved.

  • Reaction Stoichiometry: As a reactive diol, TBP-diol contributes to the overall hydroxyl number of your formulation (e.g., in polyurethanes). You must account for this in your stoichiometric calculations with the isocyanate. Inconsistent reaction due to incorrect stoichiometry can lead to variable properties.

  • Curing Conditions: Ensure that your curing temperature and time are sufficient for the TBP-diol to fully react and incorporate into the polymer backbone. Incomplete reaction can lead to reduced performance.

Q: I'm still observing higher than expected smoke or toxic gas emissions. How can I optimize my formulation?

A: If emissions are still high, consider the following optimizations.

  • Loading Level Adjustment: While TBP-diol is effective, there is an optimal concentration range.[4] Too little will be ineffective, but too much may not provide additional benefits and could negatively affect other properties. A systematic ladder study is the most effective way to identify the sweet spot for your system.

  • Synergistic Additives: As discussed in the FAQs, incorporating a char-promoting synergist, such as a phosphorus-based flame retardant, can significantly enhance smoke suppression. The combined gas-phase (from bromine) and condensed-phase (from phosphorus) action is a highly effective strategy.

  • Base Polymer: The composition of the base polymer itself plays a significant role in its combustion behavior. Ensure you are using a consistent and high-quality grade of polymer resin.

Q: The mechanical strength of my polymer has been compromised after adding TBP-diol. What can I do?

A: While TBP-diol is designed to preserve mechanical properties, issues can still arise.[2][3]

  • Plasticization Effect: At very high loading levels, any unreacted TBP-diol or even the incorporated molecule can sometimes impart a plasticizing effect, reducing stiffness. The first step is to re-evaluate your loading level to see if a lower concentration can still meet your fire safety targets.

  • Formulation Adjustment: In polyurethane systems, ensure you have correctly adjusted the isocyanate index to account for the hydroxyls contributed by the TBP-diol. An off-balance stoichiometry can lead to a poorly cross-linked network and thus, inferior mechanical properties.

  • Confirm Complete Reaction: Use techniques like FTIR to confirm the disappearance of the -OH peaks from the TBP-diol, ensuring it has fully reacted into the polymer matrix.

Q: My final polymer product has an undesirable yellow or brown discoloration. How can this be prevented?

A: Discoloration, often referred to as scorch in foams, can be a result of thermal degradation during the exothermic polymerization reaction.

  • Temperature Control: Carefully control the exothermic reaction temperature. In polyurethane foam production, this can be managed by adjusting catalyst levels or using heat sinks.

  • Antioxidant Addition: Incorporating a hindered phenolic antioxidant into the formulation is a very effective way to improve thermal stability and prevent discoloration.[6] Blends of TBP-diol with antioxidants are a common industrial practice.

Data Presentation

Table 1: Typical Properties of this compound

PropertyValueSource
Appearance Slightly colored / brown viscous liquid[2][4]
Bromine Content ~46%[4]
Functionality Diol (two hydroxyl groups)[1]
Nature Reactive Flame Retardant[1][5]
Primary Application Polyurethane Rigid Foams[4]

Table 2: Recommended Starting Loading Levels in Various Polymers

Polymer SystemRecommended Starting Range (% w/w)Key Consideration
Rigid Polyurethane Foam (PUR) 10 - 20%Adjust isocyanate index to account for diol.
Unsaturated Polyester Resin 15 - 25%Ensure compatibility with the resin system.
Epoxy Adhesives 5 - 15%Monitor viscosity and curing profile.
Elastomers 5 - 10%Test for impact on flexibility and tensile strength.

Experimental Protocols

Protocol 1: Incorporation of this compound into a Polyurethane Foam Formulation

This protocol provides a general workflow for lab-scale preparation of a flame-retardant rigid polyurethane foam.

ProtocolWorkflow Start Start: Material Preparation Step1 Step 1: Prepare 'B-Side' Blend - Add Polyol to mixing vessel. - Add Surfactant, Catalyst, and Water. - Mix until homogeneous. Start->Step1 Step2 Step 2: Incorporate TBP-diol - Weigh and add required TBP-diol to B-Side. - Mix at moderate speed (e.g., 1000 rpm) for 5 minutes until fully dispersed. Step1->Step2 Step3 Step 3: Add 'A-Side' - Weigh polymeric MDI (pMDI). - Add pMDI to the B-Side blend. Step2->Step3 Step4 Step 4: High-Speed Mixing - Immediately mix at high speed (e.g., 3000 rpm) for 10-15 seconds. Step3->Step4 Step5 Step 5: Pour and Cure - Pour mixture into a mold. - Allow to free-rise and cure at specified temperature (e.g., 70°C) for 24 hours. Step4->Step5 End End: Sample Ready for Testing Step5->End

Caption: Workflow for incorporating TBP-diol into polyurethane foam.

Methodology:

  • Calculate Formulation: Based on your desired foam density and the equivalent weights of your polyol, TBP-diol, and isocyanate (pMDI), calculate the required mass of each component. Remember to include the hydroxyl contribution of TBP-diol when calculating the isocyanate index.

  • Prepare the B-Side: In a suitable container, combine the base polyol, silicone surfactant, amine catalyst, and water (blowing agent). Mix thoroughly.

  • Add TBP-diol: Add the calculated amount of this compound to the B-side mixture. Mix at a moderate speed until the diol is fully dissolved and the mixture is homogeneous. Gentle warming of the blend (to ~40°C) can aid in dispersion by reducing viscosity.

  • Combine and React: Add the calculated amount of the A-side (polymeric MDI) to the B-side blend.

  • Mix Vigorously: Immediately mix the combined components at high speed for approximately 10-15 seconds until the mixture is creamy and uniform.

  • Pour and Cure: Promptly pour the reacting mixture into a mold and allow it to rise freely.

  • Post-Cure: Place the cured foam in an oven at 70°C for 24 hours to ensure a complete reaction and to drive off any residual volatiles.

  • Sample Preparation: After curing, cut the foam into specimens of the required dimensions for flammability, smoke, and mechanical testing.

Protocol 2: Measurement of Smoke and Toxic Gas Emissions

Accurate and reproducible measurement of smoke and toxic gases is critical for evaluating the effectiveness of TBP-diol. Standardized test methods are essential.

  • Smoke Density Measurement: The ASTM E662 standard ("Standard Test Method for Specific Optical Density of Smoke Generated by Solid Materials") is a widely accepted method. This involves exposing a material sample to a radiant heat source in an enclosed chamber (NBS Smoke Density Chamber) and measuring the attenuation of a light beam by the generated smoke.[9][10] The output is the specific optical density (Ds), a dimensionless measure of the smoke produced per unit area.

  • Toxic Gas Analysis: The analysis of toxic effluents can be performed concurrently with smoke density tests or using a dedicated apparatus like a cone calorimeter or a steady-state tube furnace.[9][11]

    • Gas Sampling: A sampling line is connected to the exhaust stream of the combustion apparatus.

    • FTIR Analysis: The sampled gas is fed into a Fourier Transform Infrared (FTIR) spectrometer.[9][11] This technique allows for the real-time, quantitative measurement of various toxic gases, including carbon monoxide (CO), carbon dioxide (CO2), hydrogen cyanide (HCN), hydrogen bromide (HBr), nitrogen oxides (NOx), and others.

    • Data Interpretation: The concentration of each gas over time is plotted. The peak and average concentrations are key metrics for comparing the performance of different formulations.

References

  • Vertex AI Search. (n.d.). Boosting Adhesive Fire Safety: The Role of this compound Supplier.
  • Industry News. (2025, April 28). Upgrading Rigid Foam Flame Retardancy: Why Choose this compound?
  • Google Patents. (n.d.). US9796929B2 - Tetrabromophthalic diester flame retardants and their production.
  • Lanxess. (n.d.). PHT4™ and PHT4-Diol™.
  • Wikipedia. (n.d.). Bis(2-ethylhexyl)tetrabromophthalate.
  • National Institutes of Health. (n.d.). The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering.
  • EvitaChem. (n.d.). Buy this compound (EVT-369688) | 77098-07-8.
  • ResearchGate. (2019). Synthesis of Polyol Tetrabromophthalate and Its Use as a Component for Preparing Foamed Polyurethanes of Reduced Flammability. Russian Journal of Applied Chemistry, 92(5), 672-681.
  • Detritus. (2021). THE SUBSTITUTION OF REGULATED BROMINATED FLAME RETARDANTS IN PLASTIC PRODUCTS AND WASTE AND THE DECLARED PROPERTIES OF THE SUBST.
  • Koyonchem. (2025, June 17). What Is The Main Uses Of this compound?
  • Lanxess. (2019, July 2). News Release Smart and sustainable flame retardants for foam in construction applications.
  • Ataman Kimya. (n.d.). This compound.
  • ResearchGate. (n.d.). Novel brominated flame retardants - A review of their occurrence in indoor air, dust, consumer goods and food.
  • MDPI. (2023). Analysis of Flammability and Smoke Emission of Plastic Materials Used in Construction and Transport. Materials, 16(6), 2385.
  • BAM. (n.d.). fire tests with smoke gas analysis.
  • ResearchGate. (n.d.). Flame and Smoke Retardants in Vinyl Chloride Polymers – Commercial Usage and Current Developments.
  • Google Patents. (n.d.). US7862749B2 - Flame retardant polyurethanes and additives therefor.
  • NICNAS. (n.d.). Polybrominated Flame Retardants (PBFRs) Priority Existing Chemical Assessment Report No. 20.
  • DTIC. (n.d.). measurement of toxic gases and smoke - from aircraft cabin interior materials.

Sources

Technical Support Center: Aging Protocols for Tetrabromophthalate Diol (TBPD) Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrabromophthalate diol (commonly known as PHT4-Diol) is a reactive flame retardant (RFR) widely used in rigid polyurethane (PU) foams, elastomers, and coatings. Unlike additive flame retardants, TBPD covalently bonds into the polymer backbone via its hydroxyl groups. While this prevents migration (blooming), the aromatic bromine and ester linkages introduce specific aging vulnerabilities: UV-induced discoloration (yellowing) , hydrolytic chain scission , and thermal dehydrobromination .

This guide provides a root-cause analysis and troubleshooting protocols for these specific aging mechanisms.

Module 1: Photostability & Discoloration (The "Yellowing" Issue)

Context: The most frequent complaint regarding brominated aromatic polymers is rapid yellowing upon exposure to UV light. This is not merely cosmetic; it indicates surface embrittlement.

Mechanism of Failure

The aromatic C-Br bond has a dissociation energy (~70 kcal/mol) lower than C-H or C-Cl bonds. Upon UV irradiation (290–400 nm), the following occurs:

  • Homolysis: The C-Br bond cleaves, generating a bromine radical (Br•) and an aryl radical.

  • Hydrogen Abstraction: The highly reactive Br• abstracts a hydrogen atom from the polymer backbone, forming HBr.

  • Chromophore Formation: The resulting radical on the polymer backbone stabilizes via the formation of conjugated double bonds (quinoid structures), which absorb blue light and appear yellow/brown.

Troubleshooting Guide
Symptom Diagnostic Question Root Cause Corrective Action
Rapid Yellowing Did the color shift (

) occur within <50 hours of UV exposure?
Unstabilized aromatic bromine photolysis.Immediate: Apply UV barrier coating.Formulation: Add 2:1 ratio of UV Absorber (Benzotriazole) to HALS.
Surface Chalking Does the surface powderize when scratched?Photo-oxidation causing chain scission at the surface.Increase HALS (Hindered Amine Light Stabilizer) loading to scavenge surface radicals.
Darkening (Brown/Black) Is the discoloration accompanied by a burnt smell?Combined thermal/UV degradation (Scorch).Check processing temps; add phenolic antioxidants + phosphite stabilizers.
Experimental Protocol: Accelerated Weathering Validation

Do not rely on visual inspection alone. Quantify the degradation.

  • Sample Prep: Cut

    
     mm coupons of the cured TBPD polymer.
    
  • Exposure: Place in QUV tester (ASTM G154) using UVA-340 lamps (simulates sunlight) at

    
    .
    
  • Cycle: 8 hours UV at 60°C, 4 hours condensation at 50°C.

  • Measurement: Measure Color (

    
    ) and Gloss (60°) every 100 hours.
    
  • Pass Criteria:

    
     after 500 hours.
    
Pathway Visualization: UV Degradation

G TBPD TBPD Polymer Backbone Radical Free Radical Generation (Ar• + Br•) TBPD->Radical C-Br Cleavage UV UV Photon (hν) UV->Radical HBr HBr Formation Radical->HBr H-Abstraction Quinone Quinoid Chromophores (Yellowing) Radical->Quinone Oxidation Scission Chain Scission (Chalking) Radical->Scission Beta-Scission HBr->Scission Acid Catalysis

Figure 1: The photochemical degradation pathway of brominated polymers. Note that HBr formation can catalyze further physical degradation.

Module 2: Hydrolytic Stability (The "Softening" Issue)

Context: TBPD is a diester diol.[1] In high-humidity environments (or in vivo for biomedical applications), the ester linkages are susceptible to hydrolysis. This reaction is autocatalytic : the hydrolysis produces carboxylic acid, which lowers the pH and accelerates further hydrolysis.

FAQ: Hydrolysis

Q: Why is my rigid foam losing compressive strength in humid storage? A: You are likely experiencing "acid-catalyzed reversion." The ester bonds in the TBPD moiety are cleaving. Check the Acid Number of the polyol component before reacting; if it is high (>1.0 mg KOH/g), degradation has already started.

Q: Can I use standard polyester stabilizers? A: Yes, but dosage must be higher due to the electronegativity of bromine, which can increase the leaving group ability of the ester oxygen.

Experimental Protocol: Hydrolytic Stress Test
  • Conditioning: Place cured polymer samples in a pressure cooker or autoclave at 120°C (100% RH) for 5 hours (highly accelerated) or in an environmental chamber at 70°C/95% RH for 14 days.

  • Titration (The Critical Step):

    • Dissolve 1g of degraded polymer foam/elastomer in acetone/toluene.

    • Titrate with 0.1N KOH using phenolphthalein indicator.

    • Calculation:

      
      
      
  • Interpretation: An increase in Acid Number > 0.5 mg KOH/g from baseline indicates significant hydrolysis.

Mitigation Strategy
  • Primary Defense: Incorporate Polycarbodiimides (e.g., Stabaxol). These agents act as "acid scavengers" by reacting with the carboxylic acid to form a stable N-acyl urea, stopping the autocatalytic cycle.

  • Dosage: 0.5% to 2.0% by weight of the polyol component.

Module 3: Thermal Stability & Corrosion

Context: During processing (extrusion/molding) or fire events, TBPD releases HBr. While this is the mechanism of flame retardancy, premature release causes equipment corrosion and polymer degradation.

Troubleshooting Guide
Observation Mechanism Solution
Metal molds showing rust/pitting HBr release during curing attacks steel surfaces.Add Epoxy Scavengers (e.g., Epoxidized Soybean Oil - ESO) at 1-3 phr. The epoxy ring opens to neutralize HBr.
TGA shows weight loss < 200°C Presence of residual acidity or unreacted monomers.Ensure complete reaction of hydroxyls (NCO:OH index check). Vacuum strip residual volatiles.[1]
Pathway Visualization: The Stabilization Logic

G Trigger Trigger: Moisture or Heat Ester TBPD Ester Linkage Trigger->Ester Acid Carboxylic Acid + Alcohol Ester->Acid Hydrolysis AutoCat Autocatalytic Loop (Acid accelerates Hydrolysis) Acid->AutoCat Carbo Stabilizer: Carbodiimide Acid->Carbo Scavenging Reaction AutoCat->Ester Urea Stable N-Acyl Urea (Inert) Carbo->Urea

Figure 2: The mechanism of Carbodiimide stabilization. By intercepting the acid, the autocatalytic degradation loop is broken.

Summary Data: Stabilizer Efficacy

Table 1: Comparative efficacy of stabilization systems in TBPD-based Rigid PU Foam (Density 35 kg/m ³).

Stabilizer SystemLoad (phr)Initial Color (

)
Color after 200h UV (

)
% Retention of Compressive Strength (Hydrolysis Test*)
Control (None) 02.128.4 (Dark Brown)45%
Benzotriazole (UV) 1.02.212.1 (Yellow)48%
HALS + UV Abs 1.0 + 1.02.34.5 (Light Yellow) 50%
Carbodiimide 1.52.126.1 (Brown)92%
Full Package Combined2.44.891%

*Hydrolysis Test: 14 days @ 70°C, 95% RH.

References

  • Novista Group. (2025).[2] this compound (PHT4-Diol) Technical Data Sheet & Application Guide. Retrieved from

  • Gantrade Corporation. (2024). Hydrolysis Resistance of Polyester Based Polyurethanes: Mechanisms and Mitigation. Retrieved from

  • MDPI (Polymers). (2022). Trends for the Thermal Degradation of Polymeric Materials: Analysis of Available Techniques. Retrieved from

  • Lanxess. (2024). Stabilization of Polyester Polyurethanes against Hydrolysis (Stabaxol Technical Information). Retrieved from

  • National Institutes of Health (PMC). (2023). Degradation processes of brominated flame retardants dispersed in polymers under UV–visible radiation. Retrieved from

Sources

Validation & Comparative

A Comparative Guide to the Efficacy of Tetrabromophthalate Diol and Phosphorus-Based Flame Retardants in Polyurethane Systems

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the efficacy of tetrabromophthalate diol, a reactive brominated flame retardant, and common phosphorus-based flame retardants. This document is intended for researchers, scientists, and professionals in drug development and material science who are engaged in the formulation and evaluation of flame-retardant polymers. We will explore the mechanisms of action, present comparative experimental data, and discuss the environmental and health considerations associated with these two major classes of flame retardants.

Introduction: The Imperative of Fire Safety in Polymeric Materials

Polymers, while indispensable in a vast array of applications, are inherently combustible. The incorporation of flame retardants is a critical strategy to mitigate fire risk, enhance safety, and meet stringent regulatory standards. The choice of a flame retardant system is a complex decision, balancing efficacy, cost, impact on material properties, and, increasingly, environmental and health profiles.

This guide focuses on a comparative analysis of two prominent classes of flame retardants used in polyurethane systems: the reactive brominated flame retardant, this compound (TBPH diol), and a widely used additive phosphorus-based flame retardant, tris(1-chloro-2-propyl) phosphate (TCPP). We will delve into their fundamental mechanisms of flame retardancy and provide a framework for their evaluation based on standardized fire safety tests.

Mechanisms of Flame Retardancy

The efficacy of a flame retardant is intrinsically linked to its mechanism of action during the combustion process. Both brominated and phosphorus-based flame retardants can act in the gas phase, the condensed phase, or both.

This compound: A Dual-Mode Approach

This compound is a reactive flame retardant, meaning its hydroxyl groups allow it to be chemically incorporated into the polyurethane polymer backbone.[1][2] This covalent bonding minimizes migration and leaching, contributing to the longevity of the flame retardant properties.[1] Its flame-retardant action is twofold:

  • Gas Phase Inhibition: Upon thermal decomposition, TBPH diol releases bromine radicals (HBr).[1] These radicals act as scavengers in the gas phase, interrupting the high-energy, free-radical chain reactions that propagate combustion.[1] This "flame poisoning" effect reduces the heat generated by the fire.

  • Condensed Phase Charring: The bromine content also promotes the formation of a stable, insulating char layer on the polymer surface.[1] This char layer acts as a physical barrier, limiting the release of flammable volatiles from the polymer and restricting the access of oxygen to the fuel source.[1]

G cluster_gas Gas Phase cluster_condensed Condensed Phase HBr HBr Radicals Radicals H•, OH• Radicals HBr->Radicals Scavenging Combustion Inhibition Combustion Inhibition Radicals->Combustion Inhibition TBPH This compound TBPH->HBr Thermal Decomposition Char Insulating Char Layer TBPH->Char Promotes Charring Fuel & Oxygen Barrier Fuel & Oxygen Barrier Char->Fuel & Oxygen Barrier

Caption: Flame retardancy mechanism of this compound.

Phosphorus-Based Flame Retardants: Masters of the Condensed Phase

Phosphorus-based flame retardants (PFRs) encompass a diverse range of chemical structures and can be either reactive or additive.[3][4] Tris(1-chloro-2-propyl) phosphate (TCPP) is a common additive PFR. PFRs are known to act in both the gas and condensed phases, though their primary efficacy is often attributed to condensed-phase mechanisms.[4][5]

  • Condensed Phase Action: During combustion, PFRs decompose to form phosphoric acid.[5][6] The phosphoric acid promotes dehydration and carbonization of the polymer, leading to the formation of a thick, insulating char layer.[5] This char layer acts as a barrier to heat and mass transfer, effectively starving the flame.[7]

  • Gas Phase Inhibition: Some PFRs can also release phosphorus-containing radicals (e.g., PO•) into the gas phase.[3][5] Similar to bromine radicals, these species can quench the high-energy radicals that sustain the combustion process.[3][8] The efficiency of phosphorus in the gas phase has been reported to be comparable or even superior to that of hydrogen halides.[3]

G cluster_condensed Condensed Phase cluster_gas Gas Phase PFR Phosphorus Flame Retardant Phosphoric_Acid Phosphoric Acid PFR->Phosphoric_Acid Decomposition PO_radicals PO• Radicals PFR->PO_radicals Volatilization Char Protective Char Layer Phosphoric_Acid->Char Promotes Charring Heat & Mass Transfer Barrier Heat & Mass Transfer Barrier Char->Heat & Mass Transfer Barrier Combustion_Radicals H•, OH• Radicals PO_radicals->Combustion_Radicals Radical Trapping Flame Inhibition Flame Inhibition Combustion_Radicals->Flame Inhibition

Caption: Flame retardancy mechanism of Phosphorus-Based Flame Retardants.

Comparative Experimental Performance

The efficacy of flame retardants is quantified through standardized testing methodologies. This section outlines the protocols for key fire tests and presents a comparative summary of the expected performance of rigid polyurethane foams (RPUFs) containing TBPH diol versus those with TCPP.

Experimental Protocols

The following is a general protocol for the preparation of RPUF samples for flammability testing.[9][10][11] The specific ratios of components will vary depending on the desired foam density and properties.

  • Materials:

    • Polyether polyol

    • Polymeric methylene diphenyl diisocyanate (pMDI)

    • Flame retardant (TBPH diol or TCPP)

    • Surfactant (e.g., silicone-based)

    • Catalyst (e.g., amine-based)

    • Blowing agent (e.g., water, cyclopentane)

  • Procedure:

    • The polyol, flame retardant, surfactant, catalyst, and blowing agent are pre-mixed in a container and stirred vigorously for at least 2 minutes to ensure a homogeneous mixture.

    • The pMDI is added to the pre-mixture.

    • The components are mixed at high speed (e.g., 2000 rpm) for approximately 10 seconds.

    • The reacting mixture is immediately poured into an open mold to allow for free rise.

    • The foam is allowed to cure at room temperature for 24 hours, followed by post-curing in an oven at 70°C for 24 hours.

    • Test specimens of the required dimensions are then cut from the cured foam.

G cluster_prep Component Preparation Polyol Polyol Premix Homogeneous Premix FR Flame Retardant Additives Surfactant, Catalyst, Blowing Agent Mixing High-Speed Mixing (10s) Premix->Mixing Molding Pour into Mold (Free Rise) Mixing->Molding Curing Curing (24h RT + 24h 70°C) Molding->Curing Specimen Test Specimen Preparation Curing->Specimen

Caption: Experimental workflow for RPUF synthesis.

The UL 94 test is a widely used standard to assess the flammability of plastic materials.[12] The vertical burn test is more stringent than the horizontal burn test.

  • Apparatus:

    • Test chamber

    • Bunsen burner

    • Specimen holder

    • Timing device

    • Cotton pad

  • Procedure: [13][14][15]

    • A rectangular bar specimen is mounted vertically in the holder.

    • A layer of dry cotton is placed 300 mm below the specimen.

    • The burner is ignited and adjusted to produce a 20 mm blue flame.

    • The flame is applied to the bottom center of the specimen for 10 seconds and then removed.

    • The afterflame time (t1) is recorded.

    • Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds.

    • The afterflame time (t2) and afterglow time are recorded.

    • It is also noted if any flaming drips ignite the cotton pad below.

  • Classification: Based on the results, materials are classified as V-0, V-1, or V-2, with V-0 being the most flame-retardant.

The LOI test determines the minimum concentration of oxygen in a nitrogen/oxygen mixture that is required to sustain candle-like combustion of a material.[7][16] A higher LOI value indicates better flame retardancy.

  • Apparatus:

    • Glass chimney

    • Specimen holder

    • Gas flow meters for oxygen and nitrogen

    • Ignition source

  • Procedure: [16][17]

    • The test specimen is placed vertically in the glass chimney.

    • A mixture of oxygen and nitrogen is introduced from the bottom of the chimney at a controlled flow rate.

    • The top edge of the specimen is ignited.

    • The oxygen concentration is adjusted until the flame is just sustained.

    • The LOI is the minimum percentage of oxygen that supports combustion for a specified period or over a specified length of the specimen.

The cone calorimeter is one of the most effective bench-scale methods for evaluating the fire performance of materials.[18][19] It measures various parameters, including the heat release rate (HRR), which is a critical indicator of fire intensity.

  • Apparatus:

    • Conical radiant heater

    • Specimen holder and load cell

    • Spark igniter

    • Exhaust system with gas analysis (for oxygen consumption)

  • Procedure: [18][20]

    • A square specimen is placed in the holder on a load cell.

    • The specimen is exposed to a specific level of radiant heat from the conical heater (e.g., 35 or 50 kW/m²).

    • A spark igniter is positioned above the specimen to ignite the flammable gases that are evolved.

    • The test continues until flaming ceases or for a predetermined duration.

    • The oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate.

Performance Data Summary

The following table provides a summary of typical fire performance data for RPUF without a flame retardant and with the addition of TBPH diol or TCPP. The values are representative and can vary based on the specific formulation and loading level of the flame retardant.

Parameter Test Standard Unmodified RPUF RPUF + TBPH Diol RPUF + TCPP
UL 94 Classification UL 94Fails (burns)V-0 / V-1V-1 / Fails
Limiting Oxygen Index (LOI) ASTM D2863~18-20%~24-28%~22-25%
Peak Heat Release Rate (pHRR) ASTM E1354HighSignificantly ReducedReduced
Total Heat Release (THR) ASTM E1354HighReducedReduced
Char Yield TGA / ConeLowIncreasedIncreased

Analysis of Performance:

  • UL 94: Halogenated flame retardants like TBPH diol are highly effective in the gas phase, which is particularly efficient at extinguishing the flame in the UL 94 test, often leading to a V-0 rating.[21] Phosphorus-based flame retardants, which are more dominant in the condensed phase, may be less effective at preventing flaming drips, sometimes resulting in a V-1 or V-2 rating, or even failure if significant dripping occurs.[2][22]

  • LOI: Both types of flame retardants increase the LOI value above that of the unmodified foam, indicating improved flame retardancy. The higher efficiency of bromine in the gas phase often translates to higher LOI values for TBPH diol compared to TCPP at similar loading levels.[23]

  • Cone Calorimetry: Both TBPH diol and TCPP reduce the peak heat release rate and total heat release.[9] The formation of a stable char layer is a key contributor to this reduction. The specific performance can depend on the synergy between the flame retardant and the polymer matrix.

Environmental and Health Considerations

The selection of a flame retardant is no longer based solely on performance; environmental and health impacts are critical considerations.

This compound

As a brominated flame retardant, TBPH diol is part of a class of chemicals that has faced scrutiny for potential environmental persistence and bioaccumulation.[24][25] However, as a reactive flame retardant, TBPH diol is covalently bound to the polymer matrix, which significantly reduces its potential to migrate out of the product and into the environment.[26] Nevertheless, concerns remain regarding the release of brominated compounds during the product's end-of-life, particularly during recycling or disposal.[27][28] Some studies have suggested potential toxic effects of certain brominated flame retardants.[24][25]

Phosphorus-Based Flame Retardants (TCPP)

Phosphorus-based flame retardants are often considered as alternatives to halogenated flame retardants due to a generally more favorable environmental and health profile.[29][30] However, the diverse chemistry of PFRs means that their toxicological profiles can vary significantly. TCPP, a chlorinated organophosphate, has been detected in indoor environments and has raised some health concerns.[31] Studies have indicated potential for developmental and reproductive toxicity.[4][31] Furthermore, some PFRs are not chemically bound to the polymer and can leach out over time.[32] Life cycle assessments often show that halogen-free flame retardants have a lower environmental impact, particularly concerning human and ecotoxicity.[27][28][29][33]

Conclusion: A Balanced Approach to Flame Retardant Selection

The choice between this compound and phosphorus-based flame retardants like TCPP is not straightforward and involves a trade-off between performance, material compatibility, and environmental and health impacts.

  • This compound offers excellent flame retardancy, particularly in passing stringent tests like the UL 94 V-0 rating, due to its efficient dual-mode action. Its reactive nature is a significant advantage in minimizing migration from the final product.

  • Phosphorus-based flame retardants , such as TCPP, can provide effective flame retardancy, primarily through condensed-phase char formation. They are often favored due to the general move away from halogenated chemistries. However, the specific toxicological profile of each PFR must be carefully considered.

Ultimately, the optimal flame retardant selection depends on the specific application, the required level of fire safety, the polymer system, and the regulatory landscape. A thorough evaluation of the performance data, coupled with a comprehensive assessment of the environmental and health profile, is essential for making an informed and responsible decision.

References

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  • Thong, Y. X., Li, X., & Yin, J. (2022). How to Compare and Select Flame Retardants for Rigid Polyurethane Foam. Journal of Nanotechnology & Nanomaterials, 3(2), 61-66. Retrieved January 30, 2026, from [Link]

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  • Wang, X., et al. (2020). Preparation of Flame-Retardant Rigid Polyurethane Foams by Combining Modified Melamine–Formaldehyde Resin and Phosphorus Flame Retardants. ACS Omega, 5(17), 9845-9853. [Link]

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  • LCA of flame retardants. (2024, March 20). Fraunhofer UMSICHT. Retrieved January 30, 2026, from [Link]

  • Tris(1-chloro-2-propyl) phosphate (TCPP) (CAS 13674-84-5). (n.d.). Vermont Department of Health. Retrieved January 30, 2026, from [Link]

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Validating the Flame Retardant Mechanism of Tetrabromophthalate Diol: A Comparative Guide Through Modeling and Experimentation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Professionals in Material Science and Drug Development

In the pursuit of safer and more effective materials, the validation of a flame retardant's mechanism is paramount. This guide provides an in-depth technical analysis of Tetrabromophthalate diol (TBPAD), a reactive brominated flame retardant, and validates its mechanism through a synergistic approach of experimental data and computational modeling. We will objectively compare TBPAD's performance with common alternatives and provide the foundational experimental and modeling protocols to empower researchers in their own investigations.

Understanding this compound (TBPAD)

This compound is a reactive flame retardant, meaning it chemically bonds into the polymer matrix, most commonly in rigid polyurethane (PUR) foams.[1] This integration offers a distinct advantage over additive flame retardants by minimizing migration and volatility over the material's lifespan.[1] TBPAD is valued for its high bromine content, which allows for effective flame retardancy at relatively low loading levels, contributing to its cost-effectiveness.[2]

The flame retardant action of TBPAD is understood to operate through a dual mechanism in both the condensed and gas phases upon thermal decomposition.

Condensed Phase Action: TBPAD promotes the formation of a stable, insulating char layer on the polymer surface. This char acts as a physical barrier, limiting the release of flammable volatiles and shielding the underlying polymer from heat.

Gas Phase Action: During combustion, TBPAD releases bromine radicals (in the form of HBr). These radicals interrupt the exothermic combustion cycle in the gas phase by scavenging highly reactive H• and OH• radicals, effectively quenching the flame.

This dual-action mechanism is critical to its effectiveness in reducing flame spread and smoke production.[3]

Comparative Performance Analysis: TBPAD vs. Alternatives

A crucial aspect of validating TBPAD's efficacy is to compare its performance against other commercially available flame retardants under identical conditions. The primary application of focus for this guide is rigid polyurethane foam, a ubiquitous material in construction and insulation.

Key Performance Metrics:
  • Limiting Oxygen Index (LOI): The minimum percentage of oxygen in a nitrogen/oxygen mixture that is required to sustain combustion of a material. A higher LOI indicates better flame retardancy.

  • UL 94 Vertical Burn Test: A widely used standard for assessing the flammability of plastic materials. Ratings such as V-0, V-1, and V-2 are assigned based on burning time, dripping, and ignition of a cotton indicator. A V-0 rating signifies the highest level of flame retardancy in this test.

  • Cone Calorimetry: This technique measures the heat release rate (HRR), total heat released (THR), smoke production, and other key combustion parameters of a material under a specific heat flux. Lower HRR and THR values are desirable.

While direct, comprehensive comparative studies are not abundant in publicly available literature, we can synthesize data from various sources to build a strong comparative case. A study on the flame-retarding action of a synthesized polyol tetrabromophthalate in polyurethane, when compared with melamine and aluminum hydroxide, showed that the sample containing 6% of the synthesized polyol tetrabromophthalate exhibited the shortest combustion time.[4]

In the absence of a single, unified dataset, the following table presents typical performance data for different classes of flame retardants in rigid polyurethane foam, drawn from multiple studies. This allows for an informed, albeit indirect, comparison.

Flame Retardant TypeTypical Loading LevelLimiting Oxygen Index (LOI) (%)UL 94 RatingKey Observations
This compound (TBPAD) 5-15%~24-28%V-0 / V-1Reactive, low smoke, good char formation.[1][4]
Tris(1-chloro-2-propyl) phosphate (TCPP) 10-20%~22-25%V-1 / V-2Additive, can plasticize foam, potential for migration.[5][6]
Triethyl phosphate (TEP) 10-20%~23-26%V-1Additive, can affect foam properties.
Ammonium polyphosphate (APP) - Intumescent 15-30%~28-35%V-0High efficiency, condensed phase mechanism, can affect processing.[7]

Note: The performance of flame retardants is highly dependent on the specific formulation of the polyurethane foam.

Experimental Validation of TBPAD's Mechanism

To rigorously validate the proposed flame retardant mechanism of TBPAD, a series of well-defined experiments are necessary. The following protocols provide a framework for this validation.

Preparation of Flame-Retardant Polyurethane Foam

This protocol outlines the preparation of rigid polyurethane foam samples with and without TBPAD for comparative testing.

Materials:

  • Polyol (e.g., a sucrose/glycerin-initiated polyether polyol)

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (TBPAD)

  • Surfactant (e.g., silicone-based)

  • Catalyst (e.g., a tertiary amine)

  • Blowing agent (e.g., water or a hydrofluorocarbon)

Procedure:

  • Premix Preparation: In a suitable container, thoroughly mix the polyol, TBPAD (for the flame-retardant sample), surfactant, catalyst, and blowing agent. The amounts of each component should be carefully calculated based on the desired foam density and isocyanate index. For a control sample, omit the TBPAD.

  • Isocyanate Addition: Add the calculated amount of pMDI to the premix.

  • Mixing: Immediately and vigorously mix the components for a specified time (typically 10-15 seconds) using a high-shear mechanical stirrer.

  • Pouring and Curing: Pour the reacting mixture into a mold and allow it to free-rise. The foam is then cured at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours) to ensure complete reaction.

  • Sample Conditioning: After curing, the foam samples should be conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

Flammability Testing

Limiting Oxygen Index (LOI) Test (ASTM D2863):

  • Prepare a test specimen of the specified dimensions from the cured foam.

  • Place the specimen vertically in the test chimney.

  • Introduce a mixture of oxygen and nitrogen into the chimney at a controlled flow rate.

  • Ignite the top of the specimen with a pilot flame.

  • Observe if the specimen continues to burn after the pilot flame is removed.

  • Adjust the oxygen concentration and repeat the test until the minimum oxygen concentration that sustains combustion for a specified duration is determined.

UL 94 Vertical Burn Test (ASTM D3801):

  • Prepare several test specimens of the specified dimensions.

  • Mount a specimen vertically in the test chamber.

  • Apply a calibrated flame to the bottom edge of the specimen for 10 seconds and then remove it.

  • Record the afterflame time.

  • Reapply the flame for another 10 seconds and record the second afterflame time and the afterglow time.

  • Observe if any flaming drips ignite a cotton patch placed below the specimen.

  • Repeat the test on multiple specimens and classify the material based on the UL 94 criteria.

Cone Calorimetry (ASTM E1354):

  • Prepare a test specimen of the specified dimensions.

  • Wrap the specimen in aluminum foil, leaving the top surface exposed.

  • Place the specimen on a load cell under the conical heater of the cone calorimeter.

  • Expose the specimen to a predetermined heat flux (e.g., 35 or 50 kW/m²).

  • Ignite the pyrolysis gases with a spark igniter.

  • Continuously measure the heat release rate, mass loss, smoke production, and concentrations of combustion gases (e.g., CO, CO₂) throughout the test.

Modeling the Flame Retardant Mechanism of TBPAD

Computational modeling provides invaluable insights into the atomic-level processes that govern the flame retardant mechanism of TBPAD. By simulating the pyrolysis and combustion of a TBPAD-containing polymer, we can directly observe the chemical reactions that lead to its flame-retardant effect.

Reactive Force Field (ReaxFF) Molecular Dynamics Simulations

ReaxFF is a powerful tool for simulating the chemical reactions occurring during pyrolysis.[8] It can model bond breaking and formation, allowing for the observation of complex reaction pathways.

Workflow for ReaxFF Simulation of TBPAD in Polyurethane:

  • System Construction:

    • Build a representative model of the polyurethane polymer.

    • Introduce TBPAD molecules into the polymer matrix at a concentration consistent with the experimental formulation.

    • Place the polymer/TBPAD system in a simulation box.

  • Force Field Selection:

    • Choose a ReaxFF force field that has been parameterized for the elements present in the system (C, H, O, N, Br).

  • Simulation Protocol:

    • Equilibration: Perform an initial energy minimization of the system, followed by equilibration at a low temperature (e.g., 300 K) under the NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature) ensemble to achieve a stable, low-energy configuration.

    • Pyrolysis Simulation: Rapidly heat the equilibrated system to a high temperature (e.g., 2000-3000 K) to simulate pyrolysis. The high temperature accelerates the chemical reactions to an observable timescale. Run the simulation for a sufficient duration (e.g., several hundred picoseconds) to observe the decomposition of the polymer and TBPAD.

    • Analysis: Analyze the simulation trajectory to identify the key reaction products, with a particular focus on the formation of HBr and the evolution of the char structure.

Density Functional Theory (DFT) Calculations

DFT can be used to investigate specific reaction pathways and calculate their energetic barriers, providing a more detailed understanding of the underlying chemistry.[9] A key application for TBPAD is to model the release of HBr.

Workflow for DFT Calculation of HBr Release:

  • Model System: Create a simplified model of the TBPAD molecule or a fragment of the polymer to which it is attached.

  • Reaction Pathway: Propose a plausible reaction mechanism for the abstraction of a bromine atom from TBPAD and a hydrogen atom from the polymer or another molecule to form HBr.

  • Calculation:

    • Optimize the geometries of the reactants, transition state, and products of the proposed reaction using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

    • Perform a frequency calculation to confirm that the transition state has a single imaginary frequency.

    • Calculate the activation energy and reaction energy for the formation of HBr.

Synthesizing Experimental and Modeling Results

The true power of this approach lies in the integration of experimental and modeling data. The modeling results can explain the macroscopic observations from the experiments, while the experimental data provide a crucial validation of the computational models.

A Self-Validating System:

  • Gas Phase: ReaxFF simulations should show the release of bromine-containing species from the TBPAD molecule during pyrolysis. DFT calculations can then be used to determine the energetic favorability of HBr formation. This is experimentally validated by the increased LOI and improved UL 94 ratings, which are indicative of gas-phase flame inhibition.

  • Condensed Phase: The ReaxFF simulations should also reveal the formation of a cross-linked, carbonaceous char structure. The composition and morphology of this simulated char can be compared to the char residue collected after the cone calorimetry experiments. The reduced heat release rate and increased char yield observed in the cone calorimeter provide experimental evidence for the insulating effect of the char layer predicted by the model.

Visualizing the Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows.

TBPAD Flame Retardant Mechanism

TBPAD_Mechanism cluster_condensed Condensed Phase cluster_gas Gas Phase TBPAD_polymer TBPAD in Polymer Matrix Char_Formation Enhanced Char Formation TBPAD_polymer->Char_Formation Heat HBr_Release HBr Release TBPAD_polymer->HBr_Release Heat Insulating_Layer Insulating Barrier Char_Formation->Insulating_Layer Reduced_Volatiles Reduced Flammable Volatiles Insulating_Layer->Reduced_Volatiles Radical_Scavenging Radical Scavenging (H•, OH•) HBr_Release->Radical_Scavenging Flame_Quenching Flame Quenching Radical_Scavenging->Flame_Quenching Experimental_Workflow Foam_Prep Polyurethane Foam Preparation (with and without TBPAD) LOI LOI Test (ASTM D2863) Foam_Prep->LOI UL94 UL 94 Test (ASTM D3801) Foam_Prep->UL94 Cone Cone Calorimetry (ASTM E1354) Foam_Prep->Cone Data_Analysis Comparative Data Analysis LOI->Data_Analysis UL94->Data_Analysis Cone->Data_Analysis Modeling_Workflow cluster_reaxff ReaxFF Molecular Dynamics cluster_dft Density Functional Theory ReaxFF_System Build Polymer/TBPAD System ReaxFF_Sim Run Pyrolysis Simulation ReaxFF_System->ReaxFF_Sim ReaxFF_Analysis Analyze Trajectory (HBr, Char) ReaxFF_Sim->ReaxFF_Analysis Validation Validation against Experimental Data ReaxFF_Analysis->Validation DFT_Model Create Molecular Model DFT_Calc Calculate Reaction Pathway (HBr Formation) DFT_Model->DFT_Calc DFT_Analysis Determine Energy Barriers DFT_Calc->DFT_Analysis DFT_Analysis->Validation

Caption: Integrated computational modeling workflow.

Conclusion

The validation of this compound's flame retardant mechanism is best achieved through a complementary approach of experimental testing and computational modeling. The experimental data from LOI, UL 94, and cone calorimetry provide the macroscopic evidence of its effectiveness in reducing flammability, while ReaxFF and DFT simulations offer a window into the atomic-level chemical reactions that drive this performance. By following the protocols and workflows outlined in this guide, researchers can build a robust and self-validating case for the mechanism of TBPAD and other flame-retardant systems, ultimately contributing to the development of safer and more reliable materials.

References

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Shifting the Paradigm in Fire Safety: A Comparative Environmental Impact Assessment of Tetrabromophthalate Diol and Halogen-Free Flame Retardants

Author: BenchChem Technical Support Team. Date: February 2026

In the ever-evolving landscape of material science, the imperative to balance performance with environmental stewardship has never been more critical. Flame retardants are essential for protecting life and property, yet their potential impact on ecosystems necessitates rigorous evaluation. This guide offers an in-depth comparison of the environmental footprint of a widely used brominated flame retardant, Tetrabromophthalate diol, and its prominent halogen-free alternatives. As researchers, scientists, and drug development professionals, understanding the nuanced environmental profiles of these compounds is paramount for making informed decisions that align with both safety standards and sustainability goals.

The Halogenated Contender: this compound

This compound is a reactive brominated flame retardant (BFR) commonly incorporated into polyurethane foams. Unlike additive flame retardants, it chemically bonds with the polymer matrix, a characteristic intended to reduce its potential for leaching. However, concerns regarding the environmental fate of BFRs, as a class, persist. Many BFRs are known for their persistence in the environment, potential for bioaccumulation in organisms, and associated toxic effects.[1]

While the reactive nature of this compound mitigates some leaching concerns, the complete lifecycle impact, including degradation, requires careful consideration. A significant point of concern is the formation of tetrabromophthalic acid as a degradation product, which is expected to be highly persistent in the environment.[2] The potential for the release of the parent compound through incomplete polymerization or degradation of the end-product over time cannot be entirely dismissed. Photoaging, for instance, has been shown to enhance the leaching of phthalates from plastics, raising questions about the long-term stability of polymers containing this compound.

The Rise of Halogen-Free Alternatives

In response to the environmental and health concerns associated with halogenated flame retardants, a diverse range of halogen-free alternatives has emerged. These are broadly categorized into phosphorus-based, nitrogen-based, and inorganic compounds.

Phosphorus-Based Flame Retardants

This category includes compounds like triphenyl phosphate (TPP) and resorcinol bis(diphenyl phosphate) (RDP). While often touted as more environmentally benign than their halogenated counterparts, their individual profiles warrant scrutiny.

  • Triphenyl phosphate (TPP): TPP is recognized for its relatively short persistence in aquatic environments, with a reported half-life of 3 to 12 days in water and sediment.[3] It also has a low potential for bioaccumulation.[4] However, a significant drawback is its high toxicity to aquatic organisms.[4][5]

  • Resorcinol bis(diphenyl phosphate) (RDP): RDP is another widely used phosphorus-based alternative. Studies have indicated its potential for neurotoxicity in aquatic species like zebrafish, raising concerns about its ecological impact.[6]

Nitrogen-Based Flame Retardants

Melamine and its derivatives, such as melamine cyanurate (MCA), are prominent nitrogen-based flame retardants. They are generally considered to have a favorable environmental profile, characterized by low toxicity and the generation of less smoke upon combustion. MCA is also noted for being poorly biodegradable, which suggests it may persist in the environment.

Inorganic Flame Retardants

Inorganic compounds like aluminum hydroxide (ATH) function as flame retardants by releasing water vapor upon heating, which cools the material and dilutes flammable gases. ATH is considered non-toxic and environmentally friendly, as its decomposition products are water and aluminum oxide.

Comparative Environmental Impact Analysis

To provide a clear and objective comparison, the following table summarizes the available environmental impact data for this compound and its halogen-free alternatives. It is important to note that data gaps exist, particularly for this compound, highlighting the need for further research.

Flame RetardantTypePersistenceBioaccumulation Potential (BCF)Aquatic Toxicity
This compound Brominated (Reactive)Degradation product (tetrabromophthalic acid) is persistent.[2]Data not readily availableData not readily available
Triphenyl phosphate (TPP) Phosphorus-basedLow to moderate. Half-life in water: 3-12 days.[3] Half-life in soil: can be longer.Low potential.[4]High (LC50 < 1 mg/L for fish).[5]
Resorcinol bis(diphenyl phosphate) (RDP) Phosphorus-basedData not readily availableData not readily availablePotential for neurotoxicity in aquatic life.[6]
Melamine cyanurate (MCA) Nitrogen-basedPersistent (poorly biodegradable).Low potential.Low toxicity.
Aluminum hydroxide (ATH) InorganicNot applicable (decomposes to water and aluminum oxide)Not applicableLow toxicity.

Decision-Making Framework for Flame Retardant Selection

The selection of a flame retardant should be a holistic process that considers not only fire safety performance but also a comprehensive environmental risk assessment. The following diagram illustrates a decision-making framework to guide this process.

G cluster_0 Phase 1: Performance & Regulatory Requirements cluster_1 Phase 2: Environmental Impact Assessment cluster_2 Phase 3: Risk-Benefit Analysis & Selection Performance Define Fire Safety Performance Needs Regulatory Identify Applicable Regulations (e.g., REACH, RoHS) Performance->Regulatory Persistence Persistence (Half-life in soil, water) Regulatory->Persistence Bioaccumulation Bioaccumulation (BCF) Persistence->Bioaccumulation Toxicity Toxicity (Aquatic, Terrestrial) Bioaccumulation->Toxicity LCA Lifecycle Assessment (Cradle-to-Grave) Toxicity->LCA Analysis Comparative Risk-Benefit Analysis LCA->Analysis Selection Select Optimal Flame Retardant Analysis->Selection

Caption: A stepwise approach to flame retardant selection, integrating performance, regulatory, and environmental considerations.

Experimental Protocols for Environmental Impact Assessment

To ensure the scientific integrity of environmental impact data, standardized testing methodologies are crucial. The Organization for Economic Co-operation and Development (OECD) provides a comprehensive set of guidelines for the testing of chemicals.

Protocol 1: Ready Biodegradability (OECD 301)

This test provides an initial screening of a chemical's potential for rapid and complete biodegradation.

Methodology:

  • Preparation of Medium: A mineral medium containing a low concentration of the test substance (e.g., 2-100 mg/L) is prepared.

  • Inoculum: The medium is inoculated with a small number of microorganisms from a mixed population, typically from activated sludge, sewage effluent, or surface water.

  • Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The degradation of the test substance is followed by measuring parameters such as dissolved organic carbon (DOC), CO₂ evolution, or oxygen uptake.

  • Pass Level: A substance is considered readily biodegradable if it reaches a degradation level of >60% (for CO₂ evolution) or >70% (for DOC removal) within a 10-day window during the 28-day test period.

Protocol 2: Bioaccumulation in Fish (OECD 305)

This guideline describes a procedure for characterizing the bioconcentration potential of a chemical in fish.

Methodology:

  • Test Organism: A suitable fish species (e.g., zebrafish, rainbow trout) is selected.

  • Exposure Phase: Fish are exposed to a constant, sublethal concentration of the test substance in water for a defined period (uptake phase).

  • Depuration Phase: After the exposure phase, the fish are transferred to clean water for a depuration phase.

  • Sampling and Analysis: Fish and water samples are taken at regular intervals during both phases and analyzed for the concentration of the test substance.

  • Calculation of BCF: The bioconcentration factor (BCF) is calculated as the ratio of the concentration of the test substance in the fish to its concentration in the water at steady state.

Protocol 3: Acute Toxicity to Fish (OECD 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish (LC50) over a short exposure period.

Methodology:

  • Test Organism: A recommended fish species is exposed to the test substance in a static, semi-static, or flow-through system.

  • Concentration Range: Fish are exposed to a range of concentrations of the test substance for 96 hours.

  • Observation: Mortalities are recorded at 24, 48, 72, and 96 hours.

  • LC50 Calculation: The LC50 is calculated at the end of the exposure period using statistical methods.

G cluster_0 Test Substance Preparation cluster_1 Exposure System Setup cluster_2 Biological Exposure & Observation cluster_3 Data Analysis & Reporting Prep Prepare stock solution of flame retardant Dosing Introduce test substance at various concentrations Prep->Dosing Setup Set up test chambers (e.g., aquaria) Setup->Dosing Organisms Introduce test organisms (e.g., fish, daphnia) Dosing->Organisms Observation Monitor for effects (e.g., mortality, immobility) Organisms->Observation Analysis Calculate endpoints (e.g., LC50, EC50) Observation->Analysis Report Generate final report Analysis->Report

Caption: A generalized workflow for conducting aquatic ecotoxicity testing of a flame retardant.

Conclusion

The transition from halogenated flame retardants to halogen-free alternatives represents a significant step towards more sustainable fire safety solutions. However, this guide underscores that a "halogen-free" label does not automatically equate to "environmentally harmless." A thorough, data-driven assessment of each alternative is essential to avoid regrettable substitutions.

While this compound's reactive nature is a design advantage, the persistence of its degradation products remains a concern. Among the halogen-free alternatives, inorganic options like aluminum hydroxide currently present the most favorable environmental profile, albeit with potential limitations in performance for certain applications. Phosphorus- and nitrogen-based flame retardants offer a balance of efficacy and reduced environmental impact compared to BFRs, but their own ecotoxicological properties, such as the aquatic toxicity of TPP, must be carefully managed.

For researchers and professionals in material and drug development, the path forward lies in a commitment to comprehensive environmental evaluation, guided by standardized testing protocols. By integrating these considerations early in the design and selection process, we can continue to advance fire safety while safeguarding the health of our planet.

References

Sources

Safety Operating Guide

Operational Safety & Handling Guide: Tetrabromophthalate Diol (TBPD)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Material Profile

Tetrabromophthalate Diol (TBPD) —commonly known by trade names such as PHT4-Diol™—is a reactive flame retardant intermediate primarily used in the production of rigid Polyurethane (PU) foams.[1]

Unlike its solid precursor (Tetrabromophthalic anhydride), TBPD is typically a viscous, amber liquid . While it exhibits low acute toxicity, its handling challenges stem from its high viscosity , environmental persistence , and thermal decomposition risks .

Key Chemical Identifiers:

  • CAS No: 20566-35-2 (or 77098-07-8 for mixed esters)[1][2][3]

  • Physical State: Viscous liquid (Pour point varies by grade; often requires heating).

  • Primary Hazard: Thermal decomposition releases Hydrogen Bromide (HBr) and Bromine gas.[4]

Risk Assessment & Hazard Identification

Effective safety protocols for TBPD must address three distinct operational phases: Storage (Cold) , Processing (Heated) , and Disposal .

Hazard CategoryRisk LevelOperational ContextMechanism of Injury
Acute Toxicity LowAmbient HandlingTBPD has high NOAEL values; skin absorption is minimal [1].
Physical Hazard HighTransfer/PumpingHigh viscosity leads to high-pressure line failures or splashes.
Thermal Hazard ModerateProcessing (>60°C)Overheating (>210°C) releases toxic HBr and Bromine vapors [2].
Environmental HighSpills/DisposalPersistent halogenated compound; harmful to aquatic life.[5]
The "Viscosity Trap"

As a Senior Scientist, I have observed that most accidents with TBPD occur not due to chemical toxicity, but due to thermal and mechanical mishandling . Researchers often overheat the drum to lower viscosity for pumping, leading to dangerous off-gassing or splash burns.

Personal Protective Equipment (PPE) Matrix

Your PPE strategy is dictated by the temperature of the material. A "one size fits all" approach is dangerous here.

Decision Logic: Cold vs. Heated Handling

PPE_Decision_Matrix Start Start: TBPD Handling CheckTemp Check Process Temperature Start->CheckTemp Cold Ambient / Cold (< 40°C) (High Viscosity) CheckTemp->Cold Storage/Transport Hot Heated (> 40°C) (Low Viscosity / Vapor Risk) CheckTemp->Hot Synthesis/Pumping Gloves1 Gloves: Nitrile (0.11mm) Protection against incidental splash Cold->Gloves1 Gloves2 Gloves: Thermal + Nitrile/Neoprene (Double glove or Thermal liner) Hot->Gloves2 Eye1 Eyes: Safety Glasses w/ Side Shields Gloves1->Eye1 Resp1 Respiratory: Not Required (Unless generating mist) Eye1->Resp1 Eye2 Eyes: Chemical Goggles + Face Shield (Pressurized line risk) Gloves2->Eye2 Resp2 Respiratory: Organic Vapor Cartridge (OV/AG) (Protection against HBr/Bromine) Eye2->Resp2

Figure 1: Dynamic PPE selection based on the thermal state of the reagent. Note the escalation to respiratory protection when heating.

Detailed PPE Specifications
  • Hand Protection:

    • Material: Nitrile or Neoprene. Latex is insufficient for halogenated organics.

    • Scientist's Note: When handling heated TBPD (~60-80°C), standard nitrile gloves will transmit heat instantly. Wear a cotton thermal liner underneath a heavy-gauge nitrile glove (minimum 0.4mm thickness).

  • Eye & Face Protection:

    • Ambient: Safety glasses with side shields.

    • Heated/Pressurized: Chemical splash goggles (indirect vent) AND a face shield.

    • Reasoning: Heated TBPD is often pumped under pressure. If a line clogs due to cooling (viscosity spike), a burst can spray hot, sticky liquid that is difficult to remove from skin/eyes.

  • Respiratory Protection:

    • Standard: Not required for ambient handling due to low vapor pressure.

    • Heated: Half-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges.

    • Critical: If temperatures exceed 200°C (runaway reaction), evacuate immediately. No standard lab respirator protects against high concentrations of Bromine gas; SCBA is required [2].

Operational Workflow: From Drum to Reactor

This protocol minimizes the risk of spills and thermal degradation.

Step 1: Viscosity Management (Heating)

TBPD is often too thick to pour at room temperature.

  • Protocol: Use a drum heater or hot box.

  • Limit: Do NOT exceed 80°C.

  • Warning: Localized overheating (using a heat gun or direct flame) can cause decomposition at the container wall, releasing HBr gas before the bulk liquid is warm [3].

Step 2: Transfer
  • Preferred Method: Peristaltic pump or gear pump with heat-traced lines.

  • Manual Pouring: If pouring manually, ensure the receiving vessel is secured. The high viscosity can cause "glugging," leading to splashes.

Step 3: Synthesis/Reaction
  • Ventilation: All reactions involving TBPD must occur in a functioning fume hood or under local exhaust ventilation (LEV).

  • Incompatibility: Avoid strong oxidizing agents and strong bases, which can strip bromine and degrade the molecule.

Emergency Response: Spills & Decontamination

Because TBPD is a sticky, water-insoluble liquid, standard mop-up procedures will fail.

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Stop traffic) Spill->Isolate Contain 2. Containment (Sand/Earth Dike) Isolate->Contain Absorb 3. Absorb (Vermiculite/Clay) Contain->Absorb Scrape 4. Mechanical Removal (Scrape viscous mass) Absorb->Scrape Solvent 5. Solvent Wash (Acetone/Toluene) Scrape->Solvent Waste 6. Halogenated Waste Bin Solvent->Waste

Figure 2: Spill response workflow emphasizing mechanical removal before solvent washing.

Decontamination Protocol
  • Contain: Use sand or clay absorbents. Do not use water (it will just bead up and spread the oil).

  • Scrape: Because it is viscous, scoop up the bulk material with a spark-proof spatula or cardboard.

  • Solvent Wash: Residue is soluble in Acetone , Toluene , or MEK [3]. Wash the surface with solvent after bulk removal.

  • Disposal: All contaminated rags and absorbents must be treated as Halogenated Chemical Waste .

Disposal & Environmental Stewardship

Strict Adherence Required: TBPD contains significant bromine content (~44-46% by weight).

  • Segregation: NEVER mix TBPD waste with general organic solvents or non-halogenated waste. This can result in heavy fines from waste haulers who must use specific incinerators for halogens.

  • Labeling: Label clearly as "Halogenated Organic Waste - Contains Bromine."

  • Destruction: The only approved disposal method is high-temperature incineration equipped with scrubbers to capture HBr emissions [4].

References

  • European Chemicals Agency (ECHA). (n.d.). Registration Dossier - 2-(2-hydroxyethoxy)ethyl 2-hydroxypropyl 3,4,5,6-tetrabromophthalate (CAS 20566-35-2).[2][3] Retrieved from [Link](Note: Generalized link to ECHA database for verification of low acute toxicity data).

  • Lanxess Solutions US Inc. (2017).[5] Product Safety Assessment: PHT4 and PHT4-Diol. Retrieved from [Link]

  • Oceanchem Group. (n.d.). This compound Technical Data Sheet.[5] Retrieved from [Link]

  • U.S. EPA. (2015). Flame Retardants Used in Flexible Polyurethane Foam: An Alternatives Assessment Update. EPA 744-R-15-002. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.